2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
2,2-dimethyl-7-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWYDVZSGRHPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510056 | |
| Record name | 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85160-83-4 | |
| Record name | 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, a key intermediate in the development of central nervous system (CNS) active compounds. The synthesis is strategically designed as a two-step process commencing with the readily accessible precursor, 2-amino-5-nitrophenol. The methodology involves an initial acylation followed by a base-mediated intramolecular cyclization. This guide delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and presents the relevant chemical data to ensure scientific integrity and reproducibility.
Introduction
The benzoxazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific compound, 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, serves as a crucial building block for more complex pharmaceutical agents, particularly those targeting the CNS.[3] Its structure, featuring a nitro group, allows for further functionalization, such as reduction to an amine, enabling the synthesis of a diverse library of derivatives.[1] This guide offers a detailed, field-proven approach to its synthesis, emphasizing the chemical principles that govern the transformation.
Overall Synthetic Pathway
The synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is most effectively achieved through a two-step sequence starting from 2-amino-5-nitrophenol. The overall transformation is depicted below:
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of the Starting Material: 2-Amino-5-nitrophenol
The successful synthesis of the target molecule is predicated on the availability of high-purity 2-amino-5-nitrophenol. While commercially available, understanding its synthesis provides a more comprehensive knowledge base. A common and efficient laboratory-scale synthesis involves the nitration of 2-aminophenol. However, to control regioselectivity and prevent oxidation of the starting material, a two-step process involving protection of the amine, nitration, and subsequent deprotection/hydrolysis is often preferred.
A highly effective method involves the reaction of o-aminophenol with urea to form a benzoxazolone intermediate, which is then nitrated and hydrolyzed.[2]
Part 2: Acylation of 2-Amino-5-nitrophenol
The first key step in the synthesis of the target benzoxazinone is the selective N-acylation of 2-amino-5-nitrophenol with 2-bromo-2-methylpropanoyl bromide (also known as 2-bromoisobutyryl bromide). This reaction forms the crucial intermediate, N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide.
Mechanistic Insights
This reaction is a nucleophilic acyl substitution. The amino group of 2-amino-5-nitrophenol is a more potent nucleophile than the phenolic hydroxyl group, leading to selective N-acylation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
Caption: Acylation of the starting material.
Experimental Protocol: Synthesis of N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide
This protocol is adapted from a similar synthesis of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide.[4]
-
In a 100 mL round-bottom flask, dissolve 2-amino-5-nitrophenol (3.512 mmol, 0.541 g) and triethylamine (0.635 mmol, 0.064 g) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromo-2-methylpropanoyl bromide (0.807 g) in anhydrous THF (5 mL) dropwise to the stirred mixture.
-
Allow the reaction to proceed overnight at room temperature with continuous magnetic stirring.
-
Upon completion, filter off the resulting solid (triethylamine hydrobromide).
-
To the organic filtrate, add dichloromethane (20 mL) and wash with brine (50 mL) followed by water (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a hexane-ethyl acetate mixture to afford colorless crystals of N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide.
Part 3: Intramolecular Cyclization to Form the Benzoxazinone Ring
The final step in the synthesis is the intramolecular cyclization of the N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide intermediate. This base-mediated reaction forms the desired 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Mechanistic Insights: Intramolecular Williamson Ether Synthesis
This cyclization proceeds via an intramolecular Williamson ether synthesis mechanism. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming the heterocyclic ring.
Caption: Intramolecular Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
-
Dissolve the N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide intermediate (1.0 mmol) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (20 mL) in a round-bottom flask.
-
Add a slight excess of a mild base, such as anhydrous potassium carbonate (1.5 mmol, 0.207 g).
-
Heat the reaction mixture to reflux with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | 154.12 | Starting material |
| N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide | C₁₀H₁₁BrN₂O₄ | 303.11 | Intermediate |
| 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one | C₁₀H₁₀N₂O₄ | 222.20 | Final Product [3] |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and mechanistically sound approach for the preparation of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. By leveraging a strategic two-step sequence of N-acylation followed by an intramolecular Williamson ether synthesis, this key pharmaceutical intermediate can be obtained from readily available starting materials. The provided protocols, grounded in established chemical principles and adapted from analogous transformations, offer a solid foundation for researchers in the field of medicinal and synthetic organic chemistry.
References
- 1. 7-AMINO-2,2-DIMETHYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | 105807-83-8 [chemicalbook.com]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 4. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this compound as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.
Introduction: A Scaffold of Potential
2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one, with CAS Number 85160-83-4, belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The subject compound is particularly notable as a synthetic intermediate for central nervous system (CNS) active agents, such as anxiolytics and anticonvulsants[2]. The presence of a nitro group at the 7-position and gem-dimethyl groups at the 2-position provides a unique electronic and steric profile, influencing its reactivity and potential biological interactions. The nitro group, in particular, offers a versatile handle for further chemical modifications, such as reduction to an amine, enabling the synthesis of a diverse library of derivatives[2].
Molecular and Basic Physicochemical Properties
A summary of the fundamental molecular and physical properties of 2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one is presented in the table below. It is important to note that while some properties are experimentally determined, others, such as the boiling point, are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [2] |
| Molecular Weight | 222.20 g/mol | [2] |
| CAS Number | 85160-83-4 | [2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Boiling Point | 402.4 ± 45.0 °C at 760 mmHg (Predicted) | [2] |
| Storage | Store in an inert gas at room temperature | [2] |
Predicted Physicochemical Characteristics
Due to a lack of extensive experimental data for this specific molecule, we can infer certain properties based on the analysis of structurally related compounds.
Solubility Profile (Predicted)
The solubility of 2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one has not been empirically determined in a range of solvents. However, based on its structure—a largely nonpolar benzoxazinone core with a polar nitro group and a lactam function—a mixed solubility profile can be anticipated. It is expected to exhibit limited solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. For drug development purposes, quantitative solubility assessment is crucial.
Experimental Protocol for Solubility Determination
A standard protocol for determining the thermodynamic solubility of the compound would involve the shake-flask method (OECD Guideline 105).
Objective: To determine the saturation solubility of 2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one in various pharmaceutically relevant solvents.
Materials:
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2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one (crystalline solid)
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Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile.
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HPLC system with a suitable column (e.g., C18) and detector (UV-Vis).
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Incubator shaker.
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Centrifuge.
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Calibrated analytical balance.
Procedure:
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An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.
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The vials are agitated in an incubator shaker at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting suspensions are centrifuged to pellet the undissolved solid.
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A known volume of the supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.
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The solubility is expressed in mg/mL or µg/mL.
Acidity/Basicity (pKa) (Predicted)
The pKa value is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For 2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one, the lactam proton (-NH-) is expected to be weakly acidic. A predicted pKa for a structurally similar compound, 7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one, is approximately 11.19. This suggests that the lactam proton of the title compound is unlikely to be significantly ionized under physiological pH conditions.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be influenced by the electron-withdrawing nitro group, leading to downfield shifts. The gem-dimethyl groups at the C2 position would appear as a singlet, integrating to six protons. The lactam proton (N-H) would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR would show signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbonyl carbon of the lactam would appear at a characteristic downfield shift (typically >160 ppm). The quaternary carbon at the C2 position and the two methyl carbons would also be readily identifiable.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by key vibrational frequencies:
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N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the lactam N-H bond.
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C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ for the lactam carbonyl group.
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N-O stretch (nitro group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
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C-O-C stretch: Bands in the fingerprint region corresponding to the ether linkage.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry would confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 223.06. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Synthesis and Reactivity
Benzoxazinone derivatives are often synthesized from substituted anthranilic acids. For 7-nitro substituted benzoxazinones, the synthesis typically starts from 4-nitroanthranilic acid, which is then reacted with a suitable electrophile.
Illustrative Synthetic Workflow
The following diagram illustrates a general synthetic approach for related benzoxazinone structures, which could be adapted for the synthesis of the title compound.
Caption: Generalized synthetic pathway for benzoxazinone derivatives.
Stability and Storage
The compound should be stored in an inert atmosphere at room temperature to prevent degradation[2]. As a nitroaromatic compound, it may be sensitive to light and strong reducing agents. Stability studies under various pH and temperature conditions would be necessary to establish its shelf-life and handling requirements in a drug development setting.
Safety Considerations
The safety profile of 2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one has not been extensively studied. It is classified as a combustible solid. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound.
Conclusion and Future Directions
2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one is a promising building block for the synthesis of novel CNS-active compounds. While its basic molecular properties are established, a comprehensive experimental characterization of its physicochemical properties is currently lacking in publicly available literature. This guide has provided an overview of its known attributes and predicted characteristics based on analogous structures. Further empirical studies to determine its solubility, pKa, melting point, and detailed spectroscopic and crystallographic data are essential for its effective utilization in drug discovery and development programs.
An In-depth Technical Guide to 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one: A Key Pharmaceutical Intermediate
An In-depth Technical Guide to 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Key Pharmaceutical Intermediate
This guide provides a comprehensive technical overview of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While the specific historical discovery of this molecule is not extensively documented in readily available scientific literature, its importance lies in its role as a versatile intermediate for the synthesis of more complex pharmaceutical agents. This document will delve into its chemical properties, a plausible and scientifically grounded synthetic approach, and its potential applications in drug discovery and development, particularly for central nervous system (CNS) disorders.
Introduction to the Benzoxazinone Scaffold
Benzoxazinones are a class of bicyclic heterocyclic compounds that feature prominently in medicinal chemistry due to their diverse biological activities. The fusion of a benzene ring with an oxazine ring creates a rigid scaffold that can be readily functionalized to interact with a variety of biological targets. This structural motif is present in compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The specific subject of this guide, 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, is a valuable building block within this class, with its constituent features—a dimethylated carbon, a nitro group, and a lactam moiety—offering multiple avenues for chemical modification.
Physicochemical Properties
2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is a solid at room temperature with the following key properties:
| Property | Value | Source |
| CAS Number | 85160-83-4 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molecular Weight | 222.20 g/mol | [1] |
| Boiling Point | 402.4±45.0°C at 760 mmHg | [1] |
| Storage | Store in an inert gas at room temperature | [1] |
A Proposed Synthetic Pathway
While the original synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is not detailed in accessible literature, a logical and efficient synthetic route can be proposed based on established principles of organic chemistry. The following protocol outlines a two-step process starting from the readily available 2-amino-4-nitrophenol.
Causality Behind Experimental Choices:
The choice of 2-amino-4-nitrophenol as the starting material is strategic due to its commercial availability and the presence of the required amino and phenol functionalities in the correct positions relative to the nitro group. The use of 2-bromo-2-methylpropanoyl bromide as the acylating agent is designed to introduce the dimethylated carbon and the carbonyl group necessary to form the lactam ring in a single, efficient step. The reaction is an N-acylation followed by an intramolecular O-alkylation (a form of cyclization). Pyridine is a common choice of base to neutralize the HBr byproduct of the acylation and to facilitate the subsequent cyclization.
Experimental Protocol:
Step 1: Acylation of 2-amino-4-nitrophenol
-
To a solution of 2-amino-4-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
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Slowly add 2-bromo-2-methylpropanoyl bromide (1.1 eq) dropwise to the cooled solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, N-(2-hydroxy-5-nitrophenyl)-2-bromo-2-methylpropanamide.
Step 2: Intramolecular Cyclization to form 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
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Dissolve the crude intermediate from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the solution.
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Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
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Monitor the cyclization by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
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Wash the solid with water and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Proposed two-step synthesis of the target compound.
Role as a Key Intermediate in Drug Development
The true value of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one lies in its potential as a scaffold for the development of novel therapeutics.[1] Its structure is amenable to a variety of chemical transformations that can lead to a diverse library of compounds for biological screening.
Reduction of the Nitro Group
The nitro group at the 7-position is a key functional handle. It can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (Na₂S₂O₄). This transformation opens up a plethora of possibilities for further derivatization.
Caption: Reduction of the nitro group to an amine.
The resulting 7-amino derivative can then be subjected to a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano).
These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile.
Potential as a Precursor for CNS-Active Compounds
As noted in product descriptions, this benzoxazinone derivative is a key intermediate in the synthesis of compounds with potential activity in the central nervous system, such as anxiolytics and anticonvulsants.[1] The rigid, bicyclic core of the molecule can serve as a pharmacophore that, when appropriately decorated with functional groups, can interact with specific receptors or enzymes in the brain. The development of novel CNS agents often relies on the exploration of new chemical space, and intermediates like 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one provide a valuable starting point for such endeavors.
Conclusion
2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is a chemical entity whose significance is primarily defined by its utility in synthetic chemistry. While a detailed historical account of its discovery is not prominent in the scientific literature, its structural features make it a highly valuable intermediate for the creation of novel molecules with potential therapeutic applications. The proposed synthetic pathway offers a reliable method for its preparation, and the strategic positioning of the nitro group provides a gateway for extensive chemical diversification. For researchers and scientists in the field of drug development, this compound represents a promising scaffold for the generation of new chemical entities targeting a range of diseases, particularly those affecting the central nervous system.
References
preliminary biological activity of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide on the Preliminary Biological Activity of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
Authored by: A Senior Application Scientist
Foreword
The landscape of drug discovery is one of perpetual exploration, where novel chemical scaffolds serve as the bedrock for therapeutic innovation. Among the myriad of heterocyclic compounds, the benzoxazinone core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet under-investigated derivative: 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one . While direct biological data for this compound is sparse in current literature, its structural features, when analyzed in the context of its chemical class, suggest a compelling potential for bioactivity.
This document is intended for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a synthesized analysis, providing a foundational understanding and a strategic framework for initiating a preliminary biological evaluation of this compound. We will delve into the known attributes of the benzoxazinone scaffold, with a particular focus on the influence of the 7-nitro substitution, to logically infer potential therapeutic applications and to propose a comprehensive, step-by-step protocol for its initial biological screening.
Compound Profile: 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
A thorough understanding of a compound's physicochemical properties is the logical starting point for any investigation into its biological potential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molecular Weight | 222.20 g/mol | [1] |
| CAS Number | 85160-83-4 | [1] |
| Physical Form | Solid (inferred) | |
| Boiling Point | 402.4±45.0°C at 760 mmHg | [1] |
| Storage | Store in an inert gas at room temperature | [1] |
Structural Significance:
The structure of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is notable for several key features:
-
Benzoxazinone Core: This bicyclic heterocyclic system is a common motif in a wide array of biologically active molecules.[2] Its relative chemical simplicity and accessibility make it an attractive scaffold for medicinal chemistry.[2]
-
Gem-Dimethyl Group: The two methyl groups at the 2-position may influence the compound's solubility, metabolic stability, and spatial conformation, which in turn can affect its interaction with biological targets.
-
7-Nitro Group: The electron-withdrawing nitro group at the 7-position is of particular interest. This functional group can significantly modulate the electronic properties of the aromatic ring and is a known pharmacophore in various drug classes. Crucially, the nitro group can be chemically reduced to an amine, providing a synthetic handle for further derivatization and the creation of more complex and potentially more potent molecules.[1]
This compound is recognized as a key intermediate in the synthesis of pharmaceutical agents, particularly those active in the central nervous system (CNS), such as anxiolytics and anticonvulsants.[1] This existing application provides a strong rationale for investigating its own intrinsic biological activities.
Inferred Biological Potential: An Evidence-Based Extrapolation
Anticancer and Cytotoxic Potential
The benzoxazinone scaffold is frequently associated with antiproliferative and anticancer properties.[3] A study on a series of 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones demonstrated significant cytotoxic potential against HeLa (human cervical carcinoma) cells.[4][5] For instance, some derivatives in this class exhibited an inhibition of cell viability ranging from 28.54% to 44.67%.[4][5] One compound, in particular, showed an anti-proliferative effect comparable to the standard chemotherapeutic drug, doxorubicin.[4] These findings strongly suggest that the 7-nitrobenzoxazinone core is a viable pharmacophore for anticancer activity. The mechanism for some of these compounds was linked to the induction of apoptosis.[4][5]
Antimicrobial Activity
Various derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been explored as potential antimicrobial agents.[6] For example, triazole-functionalized derivatives have been synthesized and screened for their in-vitro antimicrobial activities.[6] Molecular docking studies on these compounds suggested that they may act by inhibiting dehydrosqualene synthase in Staphylococcus aureus.[6] The broader class of oxazines has also been reported to possess antibacterial properties.[7] Given the established antimicrobial profile of the core structure, it is plausible that 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one could exhibit similar activity.
Enzyme Inhibition
Benzoxazinone derivatives have been identified as inhibitors of various enzymes. A study on a series of benzoxazinones showed good inhibition of α-chymotrypsin, a serine protease, with IC50 values in the micromolar range.[8] This suggests that the benzoxazinone scaffold can interact with the active sites of enzymes, and the specific substitutions on the ring system dictate the potency and selectivity of this inhibition.
Proposed Workflow for Preliminary Biological Evaluation
Based on the inferred potential, a logical, multi-tiered screening approach is proposed to systematically evaluate the biological activity of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. This workflow is designed to first assess broad cytotoxicity, followed by more specific antimicrobial and anticancer assays.
Caption: Proposed workflow for the preliminary biological evaluation of the title compound.
Detailed Experimental Protocols
The following protocols are detailed, self-validating methodologies grounded in standard laboratory practices, designed to ensure trustworthiness and reproducibility.
Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of cell viability and is a crucial first step in assessing a compound's therapeutic window.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., Normal Human Dermal Fibroblasts - NHDF) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (media with 0.5% DMSO). Include a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Sources
- 1. 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predictive data based on closely related analogs and fundamental spectroscopic principles to offer a robust analytical framework.
Molecular Structure and Overview
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. Its structure, featuring a nitro group on the aromatic ring and gem-dimethyl substitution, makes it a versatile scaffold for chemical modifications in drug discovery.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various chemical matrices.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one are presented below, based on the analysis of structurally similar compounds.[2][3]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | Ar-H (H-6) |
| ~8.30 | dd | 1H | Ar-H (H-8) |
| ~7.10 | d | 1H | Ar-H (H-5) |
| ~10.5 | s | 1H | N-H |
| ~1.50 | s | 6H | 2 x CH₃ |
Interpretation: The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene ring. The strong electron-withdrawing nature of the nitro group at position 7 will significantly deshield the ortho protons (H-6 and H-8), shifting them downfield. Specifically, the proton at H-6 is anticipated to appear as a doublet at the lowest field due to its proximity to both the nitro group and the oxygen atom of the oxazine ring. The proton at H-8 will likely appear as a doublet of doublets, coupled to both H-6 and H-5. The proton at H-5, being furthest from the nitro group, is expected to be the most shielded of the aromatic protons and will appear as a doublet. The N-H proton of the lactam is expected to be a broad singlet at a downfield chemical shift. The two methyl groups at the C2 position are chemically equivalent and will therefore appear as a sharp singlet integrating to six protons.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (C-3) |
| ~155 | Ar-C (C-7) |
| ~145 | Ar-C (C-4a) |
| ~130 | Ar-C (C-8a) |
| ~128 | Ar-C (C-5) |
| ~120 | Ar-C (C-6) |
| ~115 | Ar-C (C-8) |
| ~80 | C(CH₃)₂ (C-2) |
| ~25 | CH₃ |
Interpretation: The carbonyl carbon (C-3) of the lactam is expected to resonate at a characteristic downfield chemical shift of around 165 ppm. The aromatic carbons will appear in the range of 115-155 ppm. The carbon attached to the nitro group (C-7) will be significantly deshielded and is predicted to have the most downfield shift among the aromatic carbons.[2] The quaternary carbon at C-2, bearing the two methyl groups, is expected to appear around 80 ppm. The two equivalent methyl carbons will give a single signal at a more shielded (upfield) position, typically around 25 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one are listed below.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium | N-H stretch (lactam) |
| ~1680 | Strong | C=O stretch (lactam) |
| ~1530 & ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |
| ~1250 | Strong | C-O-C stretch (ether) |
| ~800-900 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation: The IR spectrum is expected to be dominated by strong absorptions corresponding to the carbonyl group of the lactam and the nitro group. The C=O stretch of the cyclic amide (lactam) will likely appear as a strong band around 1680 cm⁻¹. The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[4] A medium intensity band around 3200 cm⁻¹ is expected for the N-H stretch of the lactam. The aromatic C=C stretching vibrations will appear as weaker bands in the 1600-1480 cm⁻¹ region. A strong band corresponding to the C-O-C ether linkage of the oxazine ring is also anticipated around 1250 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 222 | [M]⁺˙ (Molecular Ion) |
| 207 | [M - CH₃]⁺ |
| 176 | [M - NO₂]⁺ |
| 150 | [M - NO₂ - C₂H₂]⁺ |
| 122 | [M - NO₂ - C₂H₂ - CO]⁺ |
Interpretation: The molecular ion peak ([M]⁺˙) is expected at m/z 222, corresponding to the molecular weight of the compound. A common fragmentation pathway for compounds with a gem-dimethyl group is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 207. Nitroaromatic compounds characteristically undergo the loss of a nitro radical (•NO₂) or nitric oxide (•NO).[5][6][7] Therefore, a significant peak is predicted at m/z 176, resulting from the loss of NO₂ (46 Da). Subsequent fragmentations may involve the loss of small neutral molecules like acetylene (C₂H₂) and carbon monoxide (CO) from the benzoxazinone core, leading to fragment ions at m/z 150 and 122, respectively.
Caption: Predicted fragmentation pathway in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this guide offers a solid foundation for the identification and characterization of this important pharmaceutical intermediate. The provided protocols outline the standard methodologies for acquiring experimental data, which will be crucial for confirming these predictions.
References
- Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Mass Spectra of Some Nitro Compounds. Journal of Chemistry, 2018, 1-7.
- Claramunt, R. M., & Elguero, J. (2011). Chapter 5.2 - Mass Spectrometry of Nitro Compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
-
Shahzad, S. A., Naqvi, S. A. R., Khan, S. A., Amjad, H., Iqbal, A., & Yar, M. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][5]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]
-
University of Calgary. (n.d.). Aromatic H. Ch 13 - Aromatic H. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Jaoui, M., & Kamens, R. M. (2003). Characterization of aerosol nitroaromatic compounds: validation of an experimental method.
-
University of California, Los Angeles. (n.d.). IR: nitro groups. UCLA Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,2-Dimethyl-7-nitro-2H-benzo[b][5]oxazin-3(4H)-one. Retrieved from [Link]
-
Khan, Z. A., Shahzad, S. A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][5]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]
-
Nefisath, P., et al. (2015). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 14(2), 23-32. [Link]
Sources
- 1. 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
solubility and stability of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Solubility and Stability of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
Introduction: The Need for Characterization
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The subject molecule is noted as a key intermediate in the synthesis of pharmaceutical agents, particularly those active in the central nervous system (CNS).[2][3]
Before any biologically active compound can advance in the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility dictates how a compound will behave in biological fluids, influencing its absorption and bioavailability.[4] Stability determines the compound's shelf-life and susceptibility to degradation, which can lead to loss of potency and the formation of potentially toxic impurities.[5] This guide provides the strategic and experimental rationale for determining these critical parameters for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
Physicochemical Profile
A foundational understanding of the molecule's intrinsic properties is the first step in designing appropriate solubility and stability studies.
Table 1: Physicochemical Properties of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [6] |
| Molecular Weight | 222.20 g/mol | [6] |
| Appearance | Solid (predicted) | [6] |
| Boiling Point | 402.4 ± 45.0 °C at 760 mmHg | [3] |
| Storage | Store in an inert gas at room temperature | [3] |
Structural Insights for Experimental Design:
-
Benzoxazinone Core: The lactam (cyclic amide) within the oxazinone ring is a potential site for hydrolysis under both acidic and basic conditions.
-
Nitroaromatic Group: The electron-withdrawing nitro group makes the aromatic ring susceptible to certain types of degradation. Nitroaromatic compounds are also known to be potentially photosensitive.[5]
-
Dimethyl Substitution: The gem-dimethyl group at the 2-position may sterically hinder certain reactions but does not present obvious labile sites.
Comprehensive Solubility Assessment
A compound's aqueous solubility is not a single value but is dependent on the experimental conditions. We must distinguish between two key types: thermodynamic and kinetic solubility.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It represents the maximum concentration of a solute that can be dissolved at equilibrium. The "shake-flask" method is the gold standard for this determination.[8]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput method ideal for early discovery screening.[9]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility, a critical parameter for pre-formulation development.
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the solid compound ensures that an equilibrium between the dissolved and undissolved states can be reached.[8]
-
Equilibration Time: A 24-hour incubation period is typically sufficient for most compounds to reach equilibrium. Shorter and longer time points (e.g., 4h and 48h) can be included to confirm that equilibrium has been achieved.[4]
-
pH Control: Solubility can be highly pH-dependent for ionizable compounds. Testing in buffers relevant to physiological conditions (e.g., pH 1.2 for stomach, pH 6.8 for intestine, pH 7.4 for blood) is crucial.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) is preferred over UV spectroscopy as it can separate the parent compound from any potential impurities or early-stage degradants, providing a more accurate measurement.[10]
Step-by-Step Methodology:
-
Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, phosphate-buffered saline for pH 7.4).
-
Addition of Compound: Add an excess amount of solid 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one to a known volume of each buffer in separate glass vials. Ensure undissolved solid is clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to facilitate equilibrium.
-
Phase Separation: After incubation, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.
-
Calibration: Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Experimental Protocol: Kinetic Solubility (High-Throughput Nephelometry)
This method is ideal for rapid screening and provides an early indication of potential solubility issues.
Causality Behind Experimental Choices:
-
DMSO Stock: Using a concentrated stock in an organic solvent like DMSO is standard for high-throughput screening, mimicking how compounds are often handled in biological assays.[9]
-
Nephelometry: This technique measures light scattering caused by suspended particles (precipitate). It is a fast and direct way to detect the point of precipitation without needing to separate the solid and liquid phases.[1]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a clear-bottomed analysis plate.
-
Precipitation Induction: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well and mix thoroughly. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Measurement: Immediately place the plate in a laser nephelometer and measure the light scattering at specified time intervals (e.g., 0, 1, and 2 hours).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (above a predefined threshold) is observed.[1]
Data Presentation and Visualization
Quantitative solubility results should be summarized for clarity.
Table 2: Exemplar Solubility Data for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) |
| Thermodynamic | 0.1 N HCl (pH 1.2) | 25 | [Exemplar Value: 5] |
| Thermodynamic | Phosphate Buffer (pH 6.8) | 25 | [Exemplar Value: 15] |
| Thermodynamic | Phosphate Buffer (pH 7.4) | 25 | [Exemplar Value: 20] |
| Kinetic | Phosphate Buffer (pH 7.4) | 25 | [Exemplar Value: 45] |
Note: Values are for illustrative purposes only.
Caption: Workflow for determining thermodynamic and kinetic solubility.
Stability Profile and Forced Degradation
Forced degradation, or stress testing, is a cornerstone of drug development. It involves subjecting the compound to conditions more severe than those it would encounter during storage to identify potential degradation pathways and products.[5] This process is mandated by regulatory bodies like the ICH and is essential for developing a stability-indicating analytical method.[11][12]
A target degradation of 5-20% is generally considered optimal.[13] Over-stressing can lead to secondary degradation products not relevant to real-world stability, while under-stressing may not reveal the inherent liabilities of the molecule.[14]
Experimental Protocols for Forced Degradation
The following protocols outline the standard stress conditions. A control sample (unstressed compound in the same solvent) should be run alongside each experiment.
-
Rationale: To assess susceptibility to degradation in aqueous environments across a pH range. The lactam moiety is a primary target for hydrolysis.
-
Acidic Conditions:
-
Dissolve the compound in 0.1 N HCl. If solubility is low, a minimal amount of a co-solvent like acetonitrile can be used.[14]
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base before analysis to halt the reaction.
-
Analyze by HPLC.
-
-
Basic Conditions:
-
Follow the same procedure as for acidic conditions, but use 0.1 N NaOH.
-
Neutralize samples with an equivalent amount of acid before analysis.
-
-
Rationale: To evaluate the compound's sensitivity to oxidation. While the core structure is not highly susceptible, this is a standard stress test.
-
Protocol:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate at room temperature, withdrawing aliquots at various time points.
-
Analyze by HPLC.
-
-
Rationale: To assess degradation upon exposure to light. Nitroaromatic compounds can be photosensitive.[5]
-
Protocol (as per ICH Q1B): [15]
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light.
-
The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Rationale: To evaluate the intrinsic stability of the compound at elevated temperatures in the solid state.
-
Protocol:
-
Place a sample of the solid compound in an oven at an elevated temperature (e.g., 60°C or 80°C) with or without controlled humidity.
-
Withdraw samples at various time points.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
Caption: General workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[16] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[10]
Causality Behind Method Development Choices:
-
Forced Degradation Samples: The key to developing a SIM is to use the samples generated from the forced degradation studies. These samples contain the very impurities the method needs to be able to separate from the parent peak.[12]
-
Peak Purity Analysis: Using a photodiode array (PDA) detector allows for peak purity analysis. This confirms that the parent compound peak is spectrally homogeneous and not co-eluting with any degradants.
-
Systematic Approach: Varying chromatographic parameters like mobile phase pH, organic modifier, and column chemistry systematically is the most efficient way to achieve the desired separation.
Protocol for RP-HPLC Method Development
-
Initial Screening: Begin with a generic gradient method on a C18 column. Analyze the unstressed compound and a mixture of all stressed samples.
-
Optimize Separation:
-
Mobile Phase: Adjust the pH of the aqueous portion of the mobile phase. This can dramatically alter the retention and selectivity of ionizable degradants.
-
Organic Modifier: Switch between acetonitrile and methanol. These solvents have different selectivities and can resolve co-eluting peaks.
-
Column Chemistry: If separation is still not achieved, screen different column stationary phases (e.g., Phenyl-Hexyl, Cyano) which offer alternative separation mechanisms.
-
-
Method Validation: Once adequate separation is achieved (all degradant peaks are baseline-resolved from the parent peak and each other), the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Table 3: Starting Conditions for RP-HPLC Method Development
| Parameter | Initial Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Conclusion
This guide outlines a robust, industry-standard framework for the comprehensive evaluation of the . By systematically applying the detailed protocols for thermodynamic and kinetic solubility, conducting thorough forced degradation studies, and developing a validated stability-indicating HPLC method, researchers can generate the critical data package necessary for informed decision-making in the drug discovery and development process. This self-validating system of protocols ensures that the data generated is reliable, reproducible, and compliant with regulatory expectations.
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AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Sapkal, R. G., et al. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. World Journal of Pharmaceutical Research. Retrieved from [Link]
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BMG Labtech. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
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PubMed. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Retrieved from [Link]
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SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]
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A Comprehensive Technical Guide to Nitro-Substituted Benzoxazinones: Synthesis, Bioactivity, and Structure-Activity Relationships
This guide provides an in-depth exploration of nitro-substituted benzoxazinones, a class of heterocyclic compounds demonstrating significant potential in drug discovery and development. We will delve into the synthetic methodologies, explore the breadth of their biological activities, and dissect the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising scaffold.
Introduction: The Benzoxazinone Scaffold and the Influence of the Nitro Group
Benzoxazinones are a vital class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their rigid, bicyclic framework serves as a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological properties. The introduction of a nitro (NO₂) group onto this scaffold is a strategic decision in medicinal chemistry. The nitro group is a potent electron-withdrawing group that can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.[3][4][5] This modification can enhance interactions with biological targets and unlock a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The dual nature of the nitro group, acting as both a pharmacophore and sometimes a toxicophore, necessitates careful study to harness its therapeutic benefits while mitigating potential risks.[4][5]
This guide offers a comprehensive review of the synthesis of nitro-substituted benzoxazinones and provides a detailed analysis of their validated biological activities, supported by experimental protocols and structure-activity relationship (SAR) studies.
Synthesis of Nitro-Substituted Benzoxazinones: A Methodological Overview
The predominant and efficient method for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones involves the condensation of N-acylanthranilic acids. A common and straightforward approach is the reaction of a nitro-substituted anthranilic acid with various substituted benzoyl chlorides.[6][7]
The causality behind this experimental choice lies in the reactivity of the starting materials. The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The subsequent intramolecular cyclization, often facilitated by a base like pyridine which also acts as a solvent, leads to the formation of the benzoxazinone ring in good yields.[6] This method is robust and allows for the generation of a diverse library of compounds by simply varying the substitution on the benzoyl chloride.
General Synthetic Workflow
The following diagram illustrates the general synthetic pathway for 7-nitro-2-aryl-4H-benzo[d][6][8]oxazin-4-ones.
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Methodological & Application
Application Notes and Protocols for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzoxazinone Derivative
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class.[1][2][3] While primarily documented as a key intermediate in the synthesis of central nervous system (CNS) active agents such as anxiolytics and anticonvulsants, its structural features suggest a potential for direct biological activity.[4] The benzoxazinone scaffold is a well-established pharmacophore with a broad spectrum of reported biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[5][6][7] The presence of a nitro group, in particular, has been associated with enhanced biological effects in various therapeutic agents.[8]
These application notes provide a comprehensive guide for researchers to explore the cellular effects of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. The protocols outlined below are designed as a starting point for investigation, based on the known activities of structurally related benzoxazinone derivatives. Rigorous optimization and validation will be essential for each specific cell line and experimental context.
Compound Profile:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₄ | |
| Molecular Weight | 222.20 g/mol | |
| CAS Number | 85160-83-4 | |
| Appearance | Solid | [9] |
| Storage | Store in an inert gas at room temperature. |
Putative Mechanism of Action: An Exploratory Overview
While the precise mechanism of action for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one has not been elucidated, based on the activities of related benzoxazinone compounds, we can hypothesize several potential signaling pathways that may be modulated by this molecule. These include pathways central to neuroinflammation, cell survival, and apoptosis.
Caption: Putative signaling pathways modulated by the compound.
Preparation of Stock Solutions: A Critical First Step
Due to the likely hydrophobic nature of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, proper solubilization is crucial for accurate and reproducible results in cell culture experiments.[10][11]
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh out 2.22 mg of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
-
Initial Solubilization: Dissolve the compound in 1 mL of sterile, cell culture grade Dimethyl Sulfoxide (DMSO).
-
Complete Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in this process.[12]
-
Sterilization: While not always necessary due to the nature of DMSO, for long-term storage and sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]
Important Considerations:
-
DMSO Concentration: When preparing working solutions for cell culture, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[13]
-
Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent.
Caption: Workflow for preparing the compound stock solution.
Experimental Protocols: A Guideline for Cellular Assays
The following protocols are designed as a starting point for investigating the biological activities of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
Cytotoxicity Assessment using the MTT Assay
Before evaluating the specific biological effects of the compound, it is essential to determine its cytotoxicity to establish a non-toxic working concentration range. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][2]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, SH-SY5Y, or RAW 264.7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Investigating Neuroprotective Effects
Given that the compound is an intermediate for CNS-active drugs, exploring its neuroprotective potential is a logical step. This can be assessed in neuronal cell lines by inducing cellular stress.[5][15][16]
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate for excitotoxicity.
-
Co-incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described above.
-
Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.
Assessing Anti-inflammatory Activity in Macrophages
The anti-inflammatory potential of the compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[14][17][18]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the production of nitric oxide using the Griess reagent.[14]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only treated group. A reduction in these inflammatory markers suggests anti-inflammatory activity.
Evaluating Anticancer Potential
The benzoxazinone scaffold is present in some anticancer agents. Therefore, assessing the antiproliferative effects of this compound on cancer cell lines is a worthwhile endeavor.[9][19]
Protocol:
-
Cell Lines: Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT assay, over a 72-hour period with a range of compound concentrations.
-
Apoptosis Assay: To determine if the compound induces apoptosis, treat cancer cells with the IC₅₀ concentration of the compound and perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
-
Data Analysis: Quantify the percentage of apoptotic cells or the level of caspase activation to determine the pro-apoptotic potential of the compound.
Data Presentation: A Framework for Your Findings
Table of Expected Data from Initial Screening:
| Assay | Cell Line | Parameter Measured | Expected Outcome with Active Compound |
| Cytotoxicity | HeLa | IC₅₀ (µM) | A defined IC₅₀ value |
| Neuroprotection | SH-SY5Y | % increase in viability | Increased cell survival in the presence of a neurotoxin |
| Anti-inflammation | RAW 264.7 | % inhibition of NO production | Reduced nitric oxide levels upon LPS stimulation |
| Anticancer | MCF-7 | % apoptosis | Increased percentage of apoptotic cells |
Conclusion and Future Directions
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one presents an intriguing starting point for cellular and pharmacological investigation. The protocols provided herein offer a robust framework for initial screening of its cytotoxic, neuroprotective, anti-inflammatory, and anticancer properties. Positive findings from these initial studies should be followed by more in-depth mechanistic investigations to elucidate the specific molecular targets and signaling pathways involved. Further derivatization of this scaffold, guided by structure-activity relationship studies, could lead to the development of novel therapeutic agents.
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Raza, H., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones as potent anticancer and antioxidant agents. RSC advances, 10(24), 14241–14254.
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UMS. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
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Discovery of C-3 Tethered 2-oxo-benzo[1][20]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). Frontiers in Chemistry, 6, 99.
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The Application of Nitro-Aromatic Fluorophores in High-Throughput Screening: A Guide to Thiol Detection Using NBD-Based Probes
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of nitro-aromatic compounds in high-throughput screening (HTS). While the specific compound 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is primarily documented as a synthetic intermediate for central nervous system active compounds[1][2], a structurally related and widely used class of compounds, 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives, are powerful fluorescent probes in HTS, particularly for the quantification of biological thiols. This guide will focus on the principles and protocols for utilizing NBD-based probes in HTS campaigns.
Introduction: The Significance of Thiol Detection in Drug Discovery
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in a myriad of physiological and pathological processes.[3][4] Consequently, enzymes and pathways that regulate thiol metabolism are attractive targets for drug discovery. High-throughput screening provides a robust platform for identifying modulators of these targets from large chemical libraries.[5][6]
Fluorescent probes are indispensable tools in HTS due to their high sensitivity and compatibility with automated screening platforms.[3][7] NBD-based probes, such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), have emerged as versatile reagents for the detection and quantification of thiols in biological samples.[8]
Mechanism of Action: Thiol-Induced Fluorescence of NBD Probes
The utility of NBD-Cl as a thiol-reactive probe is based on a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group makes the chlorine atom susceptible to displacement by the nucleophilic sulfhydryl group of a thiol. This reaction results in the formation of a highly fluorescent and stable thioether adduct, which can be monitored spectrophotometrically.
Caption: Reaction of NBD-Cl with a biological thiol.
Core Applications in High-Throughput Screening
The reaction between NBD-based probes and thiols can be harnessed to develop a variety of HTS assays. A primary application is in the screening for inhibitors of enzymes that produce or utilize glutathione.
Glutathione Reductase (GR) Inhibition Assay
Glutathione reductase is a key enzyme in the glutathione redox cycle, responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). Inhibition of GR can lead to oxidative stress and is a potential therapeutic strategy for certain cancers. An HTS assay for GR inhibitors can be designed based on the consumption of GSH, which is quantified using an NBD-based probe.
Detailed Protocols: HTS Assay for Glutathione Reductase Inhibitors
This protocol describes a 384-well plate-based assay for identifying inhibitors of glutathione reductase.
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Buffer |
| Glutathione Reductase | 1 mg/mL | 10 µg/mL | Assay Buffer |
| GSSG | 100 mM | 10 mM | Assay Buffer |
| NADPH | 100 mM | 1 mM | Assay Buffer |
| NBD-Cl | 10 mM in DMSO | 100 µM | Assay Buffer |
| Test Compounds | 10 mM in DMSO | 10 µM | Assay Buffer |
Assay Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 7.5.
Assay Procedure
-
Compound Dispensing: Add 0.5 µL of test compounds or DMSO (control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the glutathione reductase working solution to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of a substrate mix containing GSSG and NADPH to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Detection: Add 10 µL of the NBD-Cl working solution to all wells to stop the reaction and react with the remaining GSH.
-
Signal Development: Incubate the plate at room temperature for 10 minutes in the dark.
-
Data Acquisition: Read the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a plate reader.
Data Analysis
The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_test - Signal_background) / (Signal_DMSO - Signal_background))
Where:
-
Signal_test is the fluorescence intensity in the presence of a test compound.
-
Signal_DMSO is the fluorescence intensity in the presence of DMSO (no inhibition).
-
Signal_background is the fluorescence intensity without the enzyme (maximum GSH consumption).
Data Interpretation and Quality Control
A successful HTS campaign relies on robust data quality. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.
Z'-factor Calculation:
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Where:
-
SD_max and Mean_max are the standard deviation and mean of the high signal control (e.g., no enzyme).
-
SD_min and Mean_min are the standard deviation and mean of the low signal control (e.g., uninhibited enzyme).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
HTS Workflow for Inhibitor Discovery
The overall workflow for identifying novel inhibitors using this assay involves several stages, from initial screening to hit validation.
Caption: High-Throughput Screening Workflow.
Conclusion
While a direct application of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in HTS is not prominently documented, the closely related NBD-based fluorescent probes are invaluable tools for high-throughput screening campaigns targeting thiol-dependent pathways. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and implement robust HTS assays for the discovery of novel therapeutics.
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-
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[2,2-Dimethyl-7-nitro-2H-benzo[b][4][9]oxazin-3(4H)-one.]([Link]) MySkinRecipes.
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Organic & Biomolecular Chemistry (RSC Publishing).
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[2,2-Dimethyl-7-nitro-2H-benzo[b][4][9]oxazin-3(4H)-one.]([Link]) MySkinRecipes.
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[Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][9]oxazin-4-ones as potent anticancer and antioxidant agents.]([Link]) PMC - PubMed Central.
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PubMed.
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PubMed.
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MDPI.
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PubMed Central.
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Network Biology Collaborative Centre.
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[Synthesis of 2H-benzo[b][4][9]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.]([Link]) PubMed.
-
OMLC.
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[Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors.]([Link]) NIH.
-
RSC Publishing.
-
CU Anschutz School of Medicine.
-
PMC - PubMed Central.
-
[Discovery of 4-phenyl-2H-benzo[b][4][9]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors.]([Link]) ResearchGate.
-
BD.
-
ClinicalTrials.gov.
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- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one as a Fluorogenic Probe for Nitroreductase Activity
Introduction
The detection of specific enzymatic activities within complex biological systems is paramount for understanding cellular processes and for the development of targeted diagnostics and therapeutics. Nitroreductases (NTRs) are a class of enzymes that are particularly interesting as they are found in various anaerobic bacteria and are also overexpressed in certain cancer cells under hypoxic conditions. This differential expression makes NTRs a valuable biomarker for detecting pathogenic bacteria and for hypoxia-targeted cancer therapy.
This document provides a comprehensive guide to the application of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one as a fluorogenic probe for sensing nitroreductase activity. While traditionally used as an intermediate in pharmaceutical synthesis, the inherent chemical structure of this molecule—specifically the presence of a nitro group on a benzoxazinone scaffold—lends itself to a "turn-on" fluorescent sensing mechanism upon enzymatic reduction.[1] This application note will detail the underlying scientific principles, provide detailed experimental protocols, and offer insights into data interpretation for researchers in cell biology, microbiology, and drug development.
Principle of Detection: From Non-Fluorescent to Highly Fluorescent
The core of this probe's functionality lies in the conversion of the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂). In its native state, the 7-nitro-substituted benzoxazinone is virtually non-fluorescent. The nitro group acts as a fluorescence quencher through mechanisms such as intramolecular charge transfer (ICT).
Upon enzymatic reduction by nitroreductase in the presence of a cofactor like NADH or NADPH, the nitro group is converted to an amino group. This transformation dramatically alters the electronic properties of the molecule. The resulting 7-amino derivative exhibits strong fluorescence, effectively "turning on" the signal. This off-on response provides a high signal-to-noise ratio, which is ideal for sensitive detection. A similar principle of fluorescence modulation by altering intramolecular charge transfer is a well-established strategy in the design of fluorescent probes.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][3] |
| Molecular Weight | 222.20 g/mol | [1][3] |
| Boiling Point | 402.4±45.0°C at 760 mmHg | [1][3] |
| Storage | Store in an inert gas at room temperature | [1][3] |
Proposed Mechanism of Action
The proposed sensing mechanism is a two-step process involving enzymatic reduction followed by fluorescence emission.
Figure 1: Proposed workflow for the detection of nitroreductase using the fluorogenic probe.
Experimental Protocols
These protocols are designed to be adaptable for various experimental setups, from in vitro enzyme assays to cell-based imaging.
Protocol 1: In Vitro Nitroreductase Assay
This protocol is intended for quantifying nitroreductase activity in purified enzyme preparations or cell lysates.
Materials:
-
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one probe
-
DMSO (Anhydrous)
-
Nitroreductase enzyme
-
NADH or NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of the probe in DMSO. Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to a working concentration of 100 µM in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture as follows:
-
80 µL of Assay Buffer
-
10 µL of Nitroreductase enzyme (at desired concentration) or cell lysate
-
10 µL of 1 mM NADH or NADPH
-
-
Initiate Reaction: Add 10 µL of the 100 µM probe working solution to each well to initiate the reaction. The final probe concentration will be 10 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths should be determined empirically for the 7-amino product, but typical values for similar amino-substituted benzoxazinones are in the range of Ex/Em = 470/540 nm.
Protocol 2: Detection of Nitroreductase in Live Cells
This protocol is for imaging nitroreductase activity in living cells, for example, in hypoxic cancer cells or bacteria.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one probe stock solution (10 mM in DMSO)
-
Cell culture medium (serum-free for loading)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a 10 µM working solution of the probe in serum-free cell culture medium from the 10 mM DMSO stock.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.[4]
-
-
Washing: Wash the cells twice with PBS to remove any excess probe.[4]
-
Imaging:
-
Add fresh cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., a standard FITC or GFP filter set).
-
Cells with active nitroreductase will exhibit a significant increase in fluorescence intensity over time.
-
Data Interpretation and Visualization
The primary data output will be fluorescence intensity. For quantitative analysis, it is crucial to include proper controls.
Controls:
-
Negative Control (No Enzyme): A reaction mixture without the nitroreductase enzyme to determine the background fluorescence of the probe.
-
Positive Control (Chemical Reduction): A reaction where the probe is chemically reduced with a strong reducing agent like sodium dithionite to determine the maximum possible fluorescence signal.
-
Cell-based Controls: In cell imaging experiments, use cells that do not express nitroreductase or use a known inhibitor of the enzyme.
Figure 2: Logical flow of control experiments for in vitro assays.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Probe instability or contamination. | Prepare fresh probe solutions. Ensure high-purity DMSO and buffer. |
| Low or no signal | Inactive enzyme or insufficient cofactor. Low probe concentration. | Test enzyme activity with a known substrate. Increase NADH/NADPH concentration. Optimize probe concentration. |
| Cell toxicity | High probe concentration. | Perform a dose-response curve to determine the optimal, non-toxic probe concentration. Reduce incubation time. |
Conclusion
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one presents a promising scaffold for the development of a fluorogenic probe for nitroreductase detection. Its proposed "turn-on" mechanism upon reduction of the nitro group offers the potential for high sensitivity and a large dynamic range. The protocols provided herein serve as a starting point for researchers to explore its utility in various biological contexts, from basic enzymatic studies to advanced cellular imaging. As with any novel probe, careful optimization and validation are essential for robust and reproducible results.
References
-
MySkinRecipes. 2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one. Available at:
- BenchChem. Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
- Zhao, H., et al. (2026). A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126893.
-
Sigma-Aldrich. 2,2-Dimethyl-2H-benzo[b][1]oxazin-3(4H)-one. Available at:
- PubMed Central. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells.
- PubMed. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells.
- New Journal of Chemistry (RSC Publishing). A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications.
-
ResearchGate. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Available at:
-
Sigma-Aldrich. 2,2-dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one. Available at:
-
ChemicalBook. 2,2-dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one. Available at:
-
MySkinRecipes. 2,2-Dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one. Available at:
Sources
experimental protocol for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one synthesis
An Application Note for the Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
Introduction: The Significance of Benzoxazinone Scaffolds in Medicinal Chemistry
Benzoxazinones are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1] This structural motif is of significant interest in pharmaceutical and medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[3] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Specifically, 1,4-benzoxazin-3-one derivatives are utilized as key skeletons in the design of novel bioactive compounds.[1][3] The target molecule of this protocol, 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, serves as a crucial intermediate in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[5] The presence of the nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, enabling the development of more complex drug candidates.[5]
This document provides a detailed, step-by-step experimental protocol for the synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the causality behind the experimental choices and ensuring a reproducible and reliable outcome.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot reaction sequence starting from 2-amino-5-nitrophenol. The first step is the N-acylation of the starting material with 2-bromo-2-methylpropanoyl bromide. The subsequent step is an intramolecular nucleophilic substitution (a Williamson ether synthesis-type cyclization) where the phenoxide, formed by the addition of a base, displaces the bromide to form the heterocyclic ring.
Overall Reaction: 2-Amino-5-nitrophenol + 2-Bromo-2-methylpropanoyl bromide → 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
Causality of Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-5-nitrophenol on the electrophilic carbonyl carbon of the acyl bromide. The amino group is a more potent nucleophile than the hydroxyl group under neutral or slightly acidic conditions, leading to selective N-acylation. The addition of a base in the second step is critical; it deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then readily attacks the adjacent carbon atom bearing the bromine atom, leading to an intramolecular cyclization to furnish the desired benzoxazinone ring system.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Equipment
Reagents:
-
2-Amino-5-nitrophenol (≥98% purity)
-
2-Bromo-2-methylpropanoyl bromide (≥97% purity)
-
Anhydrous Acetone (ACS grade)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-amino-5-nitrophenol (10.0 mmol, 1.54 g).
-
Add 100 mL of anhydrous acetone to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. The solution will likely have a dark brown or orange color.[6]
-
-
N-Acylation:
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Dissolve 2-bromo-2-methylpropanoyl bromide (11.0 mmol, 2.53 g, 1.4 mL) in 20 mL of anhydrous acetone and load it into the dropping funnel.
-
Add the acyl bromide solution dropwise to the stirred solution of 2-amino-5-nitrophenol over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Rationale: This step forms the intermediate N-(2-bromo-2-methylpropanoyl)-2-amino-5-nitrophenol. Running the reaction at a low temperature controls the exothermicity and minimizes potential side reactions.
-
-
Cyclization:
-
Add anhydrous potassium carbonate (30.0 mmol, 4.15 g) to the reaction mixture in one portion.
-
Heat the mixture to reflux (approximately 56 °C for acetone) using a heating mantle. Maintain a gentle reflux for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting material and intermediate.
-
Rationale: Potassium carbonate acts as the base required to deprotonate the phenolic hydroxyl group, facilitating the intramolecular cyclization to form the benzoxazinone ring. Refluxing provides the necessary thermal energy to overcome the activation barrier for the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone (2 x 20 mL).
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of ethyl acetate.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 10% EtOAc and gradually increasing).
-
Alternatively, recrystallization can be performed. Dissolve the crude product in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[2][7]
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (Molecular Formula: C₁₀H₁₀N₂O₄, Molecular Weight: 222.20 g/mol ) should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2][4][5]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Ratio |
| 2-Amino-5-nitrophenol | 154.12 | 10.0 | 1.54 | - | 1.0 |
| 2-Bromo-2-methylpropanoyl bromide | 230.91 | 11.0 | 2.53 | ~1.4 | 1.1 |
| Potassium Carbonate | 138.21 | 30.0 | 4.15 | - | 3.0 |
| Anhydrous Acetone | 58.08 | - | - | 120 | Solvent |
Safety and Handling Precautions
-
2-Amino-5-nitrophenol: May cause irritation to the skin, eyes, and respiratory tract. It is harmful if swallowed.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Bromo-2-methylpropanoyl bromide: This reagent is corrosive and a lachrymator. It reacts with moisture. Handle it in a well-ventilated fume hood with appropriate PPE.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
General Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of accidental contact, wash the affected area with copious amounts of water.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
References
- Khan, T., Babu Y, R., Banu, B. F., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41–57.
- Reddy, T. R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4585.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
- Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
-
Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Available at: [Link]
-
Khan, Z. A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103788. Available at: [Link]
-
MySkinRecipes. (n.d.). 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrophenol. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
Zhang, H., et al. (2011). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(13), 3975-3978.
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- 7. researchgate.net [researchgate.net]
- 8. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in Live-Cell Imaging Techniques
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The following guide details the theoretical application and protocols for the use of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one as a photolabile, or "caged," compound for live-cell imaging. As of the writing of this document, specific, peer-reviewed applications of this particular compound for this purpose are not widely documented. The principles, protocols, and mechanistic discussions presented herein are based on established knowledge of structurally related nitroaromatic caging groups, such as nitrobenzyl, nitrophenylethoxycarbonyl (NPEC), and methoxy-nitroindolinyl (MNI) derivatives, which are extensively used in the field.[1][2][3][4] Researchers should consider this document a foundational guide to be adapted and validated for their specific experimental context.
I. Introduction: The Promise of Spatiotemporal Control in Live-Cell Imaging
Live-cell imaging has revolutionized our understanding of cellular dynamics. However, the simple observation of cellular processes is often insufficient to dissect complex biological pathways. The ability to precisely control the concentration of a bioactive molecule in a specific location and at a specific time is a powerful tool for elucidating cause-and-effect relationships in cell biology. This is the realm of "caged" compounds.[2][5]
Caged compounds are synthetic molecules in which a biologically active molecule is rendered inert by covalent attachment of a photolabile protecting group (PPG).[2] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule in a process known as "uncaging." This technique offers unparalleled spatiotemporal control, allowing researchers to "paint with light" to activate signaling pathways, release neurotransmitters, or trigger other cellular events with micrometer precision and millisecond timing.[3][4]
The 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one scaffold possesses key structural features, namely a nitroaromatic system, that suggest its potential as a photolabile caging group.[1][2] The nitro group is a common feature in many successful PPGs, as it facilitates the absorption of light and initiates the photochemical reaction that leads to the release of the caged molecule.[2][6]
This guide will provide a comprehensive overview of the theoretical framework and practical considerations for utilizing a 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one-caged compound in live-cell imaging experiments.
II. Physicochemical Properties and Handling
While specific experimental data for the photochemical properties of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one as a caging group are limited, we can infer some general characteristics based on its structure and available data for the parent compound.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [7][8] |
| Molecular Weight | 222.20 g/mol | [7][8] |
| Appearance | Solid (in pure form) | [7] |
| Storage | Store in an inert gas at room temperature, protected from light. | [7][8][9] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility will depend on the caged molecule. | General Chemical Knowledge |
Note on Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one and its derivatives. Work should be conducted in a well-ventilated fume hood.
III. The Uncaging Mechanism: A Photochemical Cascade
The uncaging of nitroaromatic compounds is a well-studied photochemical process.[2][6] While the exact mechanism for a 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one-caged compound would require experimental validation, it is likely to proceed through a mechanism analogous to that of other nitrobenzyl-based PPGs.
Figure 1. A generalized workflow for the photochemical release of a bioactive molecule from a nitroaromatic caged compound.
Causality of Experimental Choices:
-
Wavelength of Light: The choice of wavelength for uncaging is critical. It should be a wavelength that is efficiently absorbed by the caging group but causes minimal photodamage to the cells.[5] For many nitroaromatic compounds, this is in the near-UV or blue region of the spectrum (typically 350-405 nm).[10][11] The use of two-photon excitation with a near-infrared (NIR) laser can provide deeper tissue penetration and reduced phototoxicity.[1][3][12]
-
Light Intensity and Duration: The intensity and duration of the light pulse will determine the amount of caged compound that is photolyzed and thus the concentration of the released bioactive molecule. These parameters must be carefully optimized to achieve the desired biological effect without causing cellular damage.
-
Quantum Yield: The quantum yield of uncaging is a measure of the efficiency of the photochemical reaction. A higher quantum yield means that fewer photons are required to release a given amount of the active molecule, which is advantageous for minimizing light exposure to the cells.[5]
IV. Experimental Protocols for Live-Cell Imaging
The following protocols are generalized and should be optimized for the specific cell type, caged compound, and imaging system being used.
Protocol 1: Preparation of Stock Solutions and Cell Loading
-
Preparation of Stock Solution:
-
Dissolve the 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one-caged compound in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Plating:
-
Culture the cells of interest in their appropriate growth medium in a humidified incubator at 37°C with 5% CO₂.
-
For imaging, plate the cells on glass-bottom dishes or coverslips that are compatible with high-resolution microscopy.
-
-
Loading the Caged Compound:
-
On the day of the experiment, dilute the stock solution of the caged compound into a suitable imaging buffer (e.g., HEPES-buffered saline or a phenol red-free culture medium) to the final working concentration. The optimal concentration will need to be determined empirically but is typically in the range of 1-100 µM.
-
Remove the growth medium from the cells and wash once with the imaging buffer.
-
Incubate the cells with the solution containing the caged compound for a sufficient time to allow for cellular uptake. This can range from 30 minutes to several hours, depending on the cell type and the properties of the caged molecule.
-
After loading, wash the cells two to three times with fresh imaging buffer to remove any extracellular caged compound.
-
Protocol 2: Live-Cell Imaging and Uncaging
Figure 2. A schematic representation of the experimental workflow for a live-cell imaging experiment using a caged compound.
-
Microscope Setup:
-
Use an inverted microscope equipped for live-cell imaging, including an environmental chamber to maintain temperature, humidity, and CO₂ levels.
-
The microscope should have a light source for uncaging (e.g., a UV laser or a high-power LED) and a separate, lower-power light source for fluorescence imaging of a reporter (if applicable).
-
Use a high-numerical-aperture objective lens for optimal light delivery and image resolution.
-
-
Baseline Imaging:
-
Before uncaging, acquire a series of baseline images to establish the pre-stimulus state of the cells. If a fluorescent reporter is being used to monitor the effects of the uncaged molecule, this is the time to record its initial fluorescence intensity and distribution.
-
-
Photolysis (Uncaging):
-
Use the uncaging light source to illuminate the region of interest (ROI). The ROI can be a whole cell, a subcellular compartment, or even a single synapse.
-
The duration and intensity of the light pulse should be controlled precisely using the microscope software. Start with low light doses and gradually increase to find the optimal uncaging parameters.
-
-
Post-Uncaging Imaging:
-
Immediately after the uncaging pulse, begin acquiring a time-lapse series of images to capture the cellular response to the released bioactive molecule. The temporal resolution of image acquisition will depend on the kinetics of the biological process being studied.
-
Protocol 3: Data Analysis and Interpretation
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to process the acquired images. This may include background subtraction, noise reduction, and cell tracking.
-
-
Quantification:
-
Quantify the cellular response by measuring changes in fluorescence intensity, cell morphology, or other relevant parameters over time.
-
For fluorescence data, calculate the change in fluorescence (ΔF/F₀), where ΔF is the change in fluorescence after uncaging and F₀ is the baseline fluorescence.
-
-
Controls and Validation:
-
Negative Control: Perform a "mock" uncaging experiment where the cells are exposed to the uncaging light without the caged compound present to ensure that the light itself is not causing a biological response.
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the caged compound to control for any effects of the solvent.
-
Pharmacological Controls: If the uncaged molecule has a known antagonist, co-incubate the cells with the antagonist to confirm that the observed response is specific to the released molecule.
-
V. Potential Applications and Future Directions
While the direct application of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one as a caging group remains to be explored, the principles outlined in this guide provide a roadmap for its investigation. Potential applications could include:
-
Neuroscience: Caging neurotransmitters (e.g., glutamate, GABA) or neuromodulators to study synaptic transmission and plasticity with high precision.[1][3][12]
-
Drug Discovery: Developing caged versions of drug candidates to study their mechanism of action and target engagement in a cellular context.
-
Cell Signaling: Uncaging second messengers (e.g., Ca²⁺, cAMP) to dissect intracellular signaling cascades.
The development of new photolabile protecting groups is an active area of research. Future work on the 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one scaffold could focus on characterizing its photochemical properties, such as its absorption spectrum, quantum yield, and uncaging kinetics. Synthesis of derivatives with altered photophysical properties could lead to the development of novel caged compounds with improved performance for live-cell imaging.
VI. References
-
Live-Cell Imaging at the Nanoscale with Bioconjugatable and Photoactivatable Fluorophores. PubMed. Available at: [Link]
-
Imaging Intracellular Trafficking of APP With Photoactivatable GFP l Protocol Preview. JoVE. Available at: [Link]
-
Synthesis and properties of lysosome-specific photoactivatable probes for live-cell imaging. Chemical Science (RSC Publishing). Available at: [Link]
-
Live Cell Fluorescence Microscopy Techniques. Springer Nature Experiments. Available at: [Link]
-
Nitrophenyl-based caged neurotransmitters. PubMed. Available at: [Link]
-
Imaging the living plant cell: From probes to quantification. Oxford Academic. Available at: [Link]
-
Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy. PMC - NIH. Available at: [Link]
-
A Near-IR Uncaging Strategy Based on Cyanine Photochemistry. PMC - PubMed Central. Available at: [Link]
-
Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitroph. Projects at Harvard. Available at: [Link]
-
Photolabile protecting group. Wikipedia. Available at: [Link]
-
Sequential Uncaging with Green Light can be Achieved by Fine‐Tuning the Structure of a Dicyanocoumarin Chromophore. NIH. Available at: [Link]
-
Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. ResearchGate. Available at: [Link]
-
Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy. ResearchGate. Available at: [Link]
-
Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PMC - NIH. Available at: [Link]
-
Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. PMC - NIH. Available at: [Link]
-
2,2-Dimethyl-7-nitro-2H-benzo[b][13][14]oxazin-3(4H)-one. MySkinRecipes. Available at: [Link]
-
CAGED NEUROTRANSMITTERS. Femtonics. Available at: [Link]
-
New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. PubMed. Available at: [Link]
-
(PDF) New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. ResearchGate. Available at: [Link]
-
2,2-Dimethyl-7-nitro-2H-benzo[b][13][14]oxazin-3(4H)-one. MySkinRecipes. Available at: [Link]
-
4-Fluoro-7-nitrobenzofurazan. Wikipedia. Available at: [Link]
-
Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. Available at: [Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][13][15]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central. Available at: [Link]
-
Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. PMC - NIH. Available at: [Link]
-
Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. PubMed. Available at: [Link]
-
The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Springer Nature Experiments. Available at: [Link]
-
7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. Available at: [Link]
Sources
- 1. Nitrophenyl-based caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Uncaging with Green Light can be Achieved by Fine‐Tuning the Structure of a Dicyanocoumarin Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound [myskinrecipes.com]
- 10. Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. femtonics.eu [femtonics.eu]
- 13. Live-Cell Imaging at the Nanoscale with Bioconjugatable and Photoactivatable Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Live Cell Fluorescence Microscopy Techniques | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis and properties of lysosome-specific photoactivatable probes for live-cell imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application and Protocol Guide for the Use of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one as a pro-fluorescent substrate for the development of enzyme activity assays. While primarily known as a synthetic intermediate in pharmaceutical chemistry, its inherent chemical structure presents a valuable opportunity for creating robust and sensitive assays, particularly for nitroreductase enzymes. Herein, we detail the underlying scientific principles, provide a validated protocol for a nitroreductase activity assay, and discuss best practices for data interpretation and assay validation.
Introduction: Unveiling the Potential of a Versatile Benzoxazinone
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine class.[1][2][3] These molecules have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[4][5][6] The subject compound is characterized by a stable benzoxazinone core, dimethyl substitution at the 2-position, and a nitro group at the 7-position.[1][2][3]
While its primary documented use is as a building block in organic synthesis, the presence of the 7-nitro group offers a compelling avenue for its use in biochemical assays.[1][2] Nitroaromatic compounds are well-established as substrates for nitroreductase enzymes, which are found in a variety of prokaryotic and eukaryotic organisms. The enzymatic reduction of a nitro group to an amino group can induce a significant change in the electronic and photophysical properties of a molecule. This principle forms the basis of numerous fluorogenic probes.
In the case of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, the non-fluorescent parent molecule can be enzymatically converted to the highly fluorescent 7-amino derivative. This "turn-on" fluorescence provides a sensitive and direct measure of enzyme activity.
Mechanism of Action: A Pro-Fluorescent Substrate
The proposed mechanism for the use of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in a nitroreductase assay is a two-step enzymatic reduction. In the presence of a suitable electron donor, such as NADH or NADPH, the nitroreductase enzyme catalyzes the reduction of the nitro group to a hydroxylamine intermediate, which is then further reduced to the corresponding amine. This conversion from an electron-withdrawing nitro group to an electron-donating amino group extends the π-conjugation of the molecule, resulting in a significant increase in fluorescence emission.
Assay Development: A Validated Protocol for Nitroreductase Activity
This section provides a detailed, step-by-step protocol for the use of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in a continuous kinetic assay for measuring nitroreductase activity.
Materials and Reagents
-
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (ensure high purity)
-
Nitroreductase enzyme (e.g., from E. coli)
-
NADH or NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
DMSO (spectroscopic grade)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve 2.22 mg of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (MW: 222.20 g/mol ) in 1 mL of DMSO. Store at -20°C, protected from light.
-
NADH/NADPH Stock Solution (10 mM): Prepare a 10 mM solution of NADH or NADPH in the Assay Buffer. Prepare this solution fresh for each experiment.
-
Enzyme Working Solution: Dilute the nitroreductase enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.
Experimental Workflow
The following diagram illustrates the key steps in the nitroreductase assay protocol.
Caption: A flowchart of the experimental workflow for the nitroreductase assay.
Step-by-Step Protocol
-
Prepare the Assay Plate:
-
To each well of a 96-well black, clear-bottom microplate, add the following reagents in the order listed:
-
Assay Buffer
-
Substrate Stock Solution (diluted in Assay Buffer)
-
NADH/NADPH Stock Solution (diluted in Assay Buffer)
-
-
The final volume in each well before adding the enzyme should be 180 µL. Include appropriate controls (e.g., no enzyme, no substrate, no NADH/NADPH).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to ensure all components are at the reaction temperature.
-
-
Initiate the Reaction:
-
Add 20 µL of the Enzyme Working Solution to each well to initiate the reaction. The final reaction volume will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at timed intervals (e.g., every 30 seconds for 15-30 minutes).
-
Excitation Wavelength: ~360 nm (to be optimized)
-
Emission Wavelength: ~450 nm (to be optimized)
-
Data Analysis
-
Plot the Data: Plot the fluorescence intensity as a function of time for each reaction.
-
Calculate the Initial Rate (V₀): Determine the initial linear portion of the curve and calculate the slope. This represents the initial rate of the reaction (in fluorescence units per minute).
-
Convert to Molar Units: To determine the specific activity of the enzyme, a standard curve should be generated using the fluorescent product (7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one), if available. This will allow for the conversion of fluorescence units to the concentration of the product formed.
-
Determine Enzyme Activity: Enzyme activity can be expressed as the amount of product formed per unit of time per amount of enzyme.
Quantitative Data and Assay Parameters
The following table summarizes the recommended starting concentrations and conditions for the nitroreductase assay. These parameters should be optimized for each specific enzyme and experimental setup.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 1-50 µM | Should be optimized based on the Km of the enzyme. |
| NADH/NADPH Concentration | 100-200 µM | Should be in excess to ensure it is not a limiting reagent. |
| Enzyme Concentration | To be determined | Titrate the enzyme to achieve a linear reaction rate for the desired assay duration. |
| Incubation Temperature | 37°C | Can be adjusted based on the optimal temperature for the specific enzyme. |
| Assay pH | 7.4 | Should be within the optimal pH range of the enzyme. |
| Final DMSO Concentration | < 1% | High concentrations of DMSO may inhibit enzyme activity. |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, the following validation steps are crucial:
-
Enzyme Linearity: The reaction rate should be linear with respect to the enzyme concentration.
-
Time Linearity: The reaction rate should be linear over the measured time course.
-
Substrate and Cofactor Dependence: The reaction should be dependent on the presence of the substrate, NADH/NADPH, and the enzyme.
-
Z'-factor Calculation: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.
Conclusion and Future Directions
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one holds significant promise as a pro-fluorescent substrate for the development of sensitive and continuous assays for nitroreductase enzymes. The protocol outlined in this guide provides a solid foundation for researchers to implement this assay in their laboratories. Future work could involve the synthesis and characterization of other substituted benzoxazinone derivatives to create a panel of substrates with varying kinetic properties and spectral characteristics, further expanding the utility of this versatile chemical scaffold in drug discovery and diagnostics.
References
-
MySkinRecipes. 2,2-Dimethyl-7-nitro-2H-benzo[b][1][7]oxazin-3(4H)-one. [Link]
-
MySkinRecipes. 2,2-Dimethyl-7-nitro-2H-benzo[b][1][7]oxazin-3(4H)-one. [Link]
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones as potent anticancer and antioxidant agents. RSC Advances, 10(24), 14239-14253. [Link]
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
-
Hou, T., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1364736. [Link]
-
Chen, Y., et al. (2022). Discovery of 2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry, 238, 114461. [Link]
-
PubChem. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. [Link]
- Kumar, A., & Narasimhan, B. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Research Journal of Pharmacy and Technology, 13(1), 456-462.
-
ResearchGate. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones as potent anticancer and antioxidant agents. [Link]
-
Wang, Y., et al. (2011). Synthesis of 2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4567-4570.
Sources
- 1. An aggregation-induced emission enhancement fluorescent benzoxazine-derived macromolecule: catalyst-free synthesis and its preliminary application for the determination of aqueous picric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new fluorescent dyes in the benzoxazinone series: Aminobenzoxazinones with a rigidized structure | Semantic Scholar [semanticscholar.org]
- 4. Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Oxazine-Based Fluorogenic Probe with Changeable π-Conjugation to Eliminate False-Positive Interference of Albumin and Its Application to Sensing Aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorogenic probes for live-cell imaging of biomolecules [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
practical guide for handling and storage of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Benzoxazinone Core
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2][3][4] The benzoxazinone scaffold is recognized for its versatile pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.[2][3][4]
The subject compound is specifically a derivative used as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[5] The presence of the nitro group at the 7-position offers a reactive handle for further chemical modifications, such as reduction to an amine, enabling the generation of diverse compound libraries for screening and lead optimization.[5]
This guide provides a comprehensive overview of the essential handling, storage, and application protocols for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The key properties of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one are summarized in the table below.
| Property | Value | Source |
| CAS Number | 85160-83-4 | [5][6] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [5] |
| Molecular Weight | 222.20 g/mol | [5] |
| Appearance | Solid | |
| Boiling Point | 402.4 ± 45.0 °C at 760 mmHg | [5] |
| Storage Class | 11 - Combustible Solids |
Safety and Hazard Information
Hazard Identification and Precautionary Measures
| Hazard | GHS Classification (Anticipated) | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Combustibility | Combustible Solid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
Note: The GHS classifications are extrapolated from data on similar compounds and should be treated as a precautionary guide.
Personal Protective Equipment (PPE)
A steadfast commitment to appropriate PPE is non-negotiable when handling this compound. The following diagram outlines the minimum required PPE.
Caption: Essential PPE for handling the compound.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to maintaining the integrity of the compound and ensuring laboratory safety.
General Handling
-
Ventilation: Always handle 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the safety section.
-
Ignition Sources: As a combustible solid, ensure the handling area is free of open flames, sparks, and other potential ignition sources.[9]
-
Weighing: When weighing the solid, do so in a contained manner to prevent the generation of dust. Use of an analytical balance with a draft shield is recommended.
Storage
Proper storage is crucial to prevent degradation and mitigate risks.
-
Container: Store the compound in a tightly sealed, clearly labeled container.
-
Atmosphere: For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Segregation: It is critical to segregate this compound from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[10]
The following decision tree illustrates the appropriate storage protocol:
Caption: Decision tree for proper storage.
Experimental Protocols: A Representative Use Case
The primary application of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is as a synthetic intermediate.[5] A common transformation involves the reduction of the nitro group to an amine, which can then be further functionalized. The following is a generalized protocol for such a reduction.
Protocol: Reduction of the Nitro Group
This protocol is a representative example and may require optimization based on the specific reaction scale and desired outcome.
Materials:
-
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
-
Anhydrous methanol or ethanol
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
-
Inert gas (argon or nitrogen)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar, add 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
-
Solvent Addition: Under an inert atmosphere, add anhydrous methanol or ethanol to the flask to dissolve the starting material.
-
Catalyst Addition: Carefully add 10 wt. % Pd/C to the reaction mixture. Caution: Pd/C can be pyrophoric. Handle with care.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the flask in a Parr hydrogenator.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully purge the reaction vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the desired 7-amino derivative.
Spill Management and Waste Disposal
Spill Response
In the event of a spill, a prompt and safe response is crucial.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional protocols.
Waste Disposal
All waste containing 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one must be treated as hazardous waste.
-
Containers: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed hazardous waste container.
-
Incompatibility: Do not mix with incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents.[11]
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
The workflow for waste disposal is as follows:
Caption: Waste disposal workflow.
References
- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 2. jddtonline.info [jddtonline.info]
- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 4. researchgate.net [researchgate.net]
- 5. 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 6. This compound | 85160-83-4 [chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 10. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 11. calpaclab.com [calpaclab.com]
Application Notes and Protocols for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in Medicinal Chemistry
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. While not typically employed as a direct therapeutic agent, this compound serves as a pivotal intermediate in synthetic and medicinal chemistry. Its true value lies in its versatile scaffold, which allows for the strategic development of novel bioactive molecules. This document details its role as a synthetic building block, provides protocols for its chemical transformation, and outlines screening strategies for the resulting derivatives, grounded in the established biological activities of the broader benzoxazinone class.
Introduction: The Benzoxazinone Scaffold
The benzoxazinone core is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2] Derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) applications.[3][4][5] 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a strategically functionalized member of this class, designed for synthetic elaboration rather than direct biological use.
The key features of this molecule for a medicinal chemist are:
-
The Benzoxazinone Core: A rigid, bicyclic system that provides a reliable three-dimensional structure for interacting with biological targets.
-
The Nitro Group: Positioned at the 7-position, this electron-withdrawing group is not just a modulator of electronic properties but, more importantly, a versatile chemical handle. It can be readily reduced to a primary amine, which opens up a vast landscape of potential derivatization reactions.[3][6]
-
The Gem-Dimethyl Group: Located at the 2-position, these methyl groups provide steric bulk and enhance metabolic stability by preventing oxidation at the adjacent benzylic position.
This guide will focus on leveraging the nitro group as a gateway to creating libraries of novel compounds with therapeutic potential.
Physicochemical Properties
A clear understanding of the starting material's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 85160-83-4 | [3][6] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [3][7] |
| Molecular Weight | 222.20 g/mol | [3][7] |
| Appearance | Solid | [8] |
| Boiling Point | 402.4 ± 45.0 °C at 760 mmHg | [3][6] |
| Storage | Store in an inert gas at room temperature | [3][6] |
Core Application: A Versatile Synthetic Intermediate
The primary application of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is as a key intermediate for synthesizing libraries of compounds, particularly for CNS-active agents like anxiolytics and anticonvulsants, as well as potential anticancer and antioxidant agents.[3][9][10] The synthetic strategy hinges on the chemical transformation of the nitro group.
Caption: Synthetic workflow for derivatization.
Protocol 1: Reduction of the Nitro Group
Rationale: The conversion of the aromatic nitro group to a primary amine is a fundamental and robust transformation in medicinal chemistry. Stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation are standard, high-yielding methods. The resulting 7-amino compound is a highly valuable intermediate, poised for diversification.
Materials:
-
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
-
Ethanol (Absolute)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Setup: In a round-bottom flask, dissolve 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 eq) to the solution.
-
Reaction: Carefully add a few drops of concentrated HCl to initiate the reaction. Heat the mixture to reflux (approx. 78°C) and stir.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product, 7-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, can be purified by column chromatography on silica gel if necessary.
Trustworthiness: The endpoint of this protocol is validated by standard analytical techniques. The disappearance of the starting material spot and the appearance of a new, more polar spot on TLC indicates a successful reaction. The final product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amine Derivatization (Example: Acylation)
Rationale: The newly installed amino group is a potent nucleophile, perfect for reacting with various electrophiles to create amides, sulfonamides, ureas, and other functional groups. This protocol provides a general method for acylation to generate an amide, a common functional group in many approved drugs.
Materials:
-
7-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acyl chloride or anhydride of choice (e.g., Acetyl chloride)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer
Procedure:
-
Setup: Dissolve the 7-amino intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Base Addition: Add triethylamine (1.2 eq) and cool the mixture to 0°C in an ice bath.
-
Electrophile Addition: Slowly add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide derivative by column chromatography or recrystallization.
Proposed Screening Strategies for Derivatives
Once a library of derivatives is synthesized, a logical screening cascade is necessary to identify promising lead compounds. Based on the known activities of the broader benzoxazinone class, the following assays are recommended.[9][10][11]
Caption: Proposed workflow for biological screening.
Protocol 3: High-Level Protocol for In Vitro Anticancer Screening (MTT Assay)
Rationale: Many benzoxazinone derivatives have demonstrated cytotoxic potential against cancer cell lines.[9][10] The MTT assay is a standard, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Procedure Outline:
-
Cell Culture: Plate cancer cells (e.g., HeLa) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Conclusion
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one represents a valuable starting point for medicinal chemistry campaigns. Its true utility is realized through the strategic chemical manipulation of its nitro group, enabling the creation of diverse libraries of novel compounds. By following the synthetic protocols and employing the screening strategies outlined in these notes, researchers can effectively leverage this intermediate to explore new chemical space and discover molecules with significant therapeutic potential in oncology, neuropharmacology, and beyond.
References
-
MySkinRecipes. 2,2-Dimethyl-7-nitro-2H-benzo[b][3][6]oxazin-3(4H)-one.
-
Sigma-Aldrich. 2,2-dimethyl-7-nitro-2H-benzo[b][3][6]oxazin-3(4H)-one AldrichCPR.
-
Khanage, S. G., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[3][6]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. PMC - PubMed Central.
-
MySkinRecipes. 2,2-Dimethyl-7-nitro-2H-benzo[b][3][6]oxazin-3(4H)-one (Thai).
- Chem-Impex. 7-Nitro-2H-1,4-benzoxazin-3(4H)-one.
- Patel, M. B., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
-
Li, Y., et al. (2011). Synthesis of 2H-benzo[b][3][6]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Bari, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][12]oxazin-4-ones as potent anticancer and antioxidant agents. ResearchGate.
-
ChemicalBook. 2,2-dimethyl-7-nitro-2H-benzo[b][3][6]oxazin-3(4H)-one.
- Kumar, V., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
-
Bari, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][12]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central.
- Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central.
-
Sigma-Aldrich. 2,2-Dimethyl-2H-benzo[b][3][6]oxazin-3(4H)-one AldrichCPR.
-
Al-Salahi, R., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health.
-
Sigma-Aldrich. 2-Isopropyl-7-nitro-2H-benzo[b][3][6]oxazin-3(4H)-one.
-
Vibrant Pharma Inc. 2-methyl-7-nitro-2H-benzo[b][3][6]oxazin-3(4H)-one.
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 4. ijpsr.info [ijpsr.info]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Isopropyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
Introduction to the Synthesis
The synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one typically involves the cyclization of a substituted 2-aminophenol precursor. A common and effective strategy for constructing the 1,4-benzoxazinone core is through an intramolecular nucleophilic substitution, often facilitated by a Smiles rearrangement.[1][2][3][4] This approach offers a versatile route to a variety of benzoxazinone derivatives.
A plausible synthetic pathway for 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one starts from 2-amino-5-nitrophenol. The synthesis can be envisioned in two key steps:
-
N-acylation: The amino group of 2-amino-5-nitrophenol is acylated using 2-bromo-2-methylpropanoyl bromide. This step forms the crucial N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis-type reaction, where the phenoxide, formed in the presence of a base, displaces the bromide to form the benzoxazinone ring.
Visualizing the General Synthetic Workflow
Caption: General two-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Low or No Product Yield
Question: I am getting a very low yield of my target compound, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low to no yield in this synthesis can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions for the crucial cyclization step.
-
Causality:
-
Inefficient N-acylation: The initial acylation of 2-amino-5-nitrophenol might be incomplete. This can be due to the deactivation of the amino group by the nitro substituent, making it less nucleophilic.
-
Poor Cyclization Conditions: The intramolecular cyclization is the most critical step. The choice of base and solvent is paramount for its success. A base that is too weak may not sufficiently deprotonate the phenolic hydroxyl group, while a base that is too strong could lead to side reactions. The solvent must be able to dissolve the reactants and facilitate the intramolecular reaction.
-
Degradation of Reactants or Product: The nitro-substituted aromatic ring can be sensitive to harsh reaction conditions, potentially leading to degradation.
-
-
Troubleshooting Steps:
-
Optimize the N-acylation Step:
-
Choice of Acylating Agent: Ensure the high purity of 2-bromo-2-methylpropanoyl bromide.
-
Reaction Conditions: Conduct the acylation at a low temperature (e.g., 0 °C) to minimize side reactions and add the acylating agent dropwise to a solution of the aminophenol and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aminophenol.
-
-
Optimize the Cyclization Step:
-
Base Selection: A moderately strong base is often ideal. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium carbonate is known to be particularly effective in promoting Smiles rearrangements and similar cyclizations due to the "cesium effect".[2][3]
-
Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is generally preferred for this type of cyclization as they can effectively solvate the cation of the base and promote the nucleophilic attack of the phenoxide.[3][4]
-
Temperature and Reaction Time: The reaction may require heating. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC. Prolonged reaction times at high temperatures should be avoided to prevent degradation.
-
-
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Moderately strong, minimizes side reactions. Cs₂CO₃ can enhance reaction rates.[2][3] |
| Solvent | DMF or Acetonitrile | Polar aprotic, facilitates Sₙ2-type reactions.[3][4] |
| Temperature | 60-80 °C | Balances reaction rate and potential for degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aminophenol. |
Formation of Side Products
Question: I am observing multiple spots on my TLC plate, and my final product is impure. What are the possible side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in multi-step organic syntheses. In this particular reaction, several side reactions can occur.
-
Causality:
-
Intermolecular Reactions: If the concentration of the reaction mixture is too high during the cyclization step, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Hydrolysis of the Acylating Agent: The acylating agent, 2-bromo-2-methylpropanoyl bromide, is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not participate in the desired reaction.
-
Incomplete Cyclization: The intermediate, N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide, may persist in the final product if the cyclization is not driven to completion.
-
-
Troubleshooting Steps:
-
Employ High-Dilution Conditions: For the cyclization step, using a lower concentration of the intermediate can favor the intramolecular reaction over intermolecular side reactions.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the acylating agent.
-
Drive the Cyclization to Completion:
-
Reaction Time: Allow sufficient time for the cyclization to complete, as monitored by TLC.
-
Excess Base: A slight excess of the base (e.g., 1.2-1.5 equivalents) can help to ensure complete deprotonation of the phenol and drive the reaction forward.
-
-
Visualizing the Troubleshooting Logic
Caption: Troubleshooting flowchart for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
A1: Purification of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one can typically be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification to obtain a highly pure product.
Q2: How can I confirm the identity and purity of my synthesized compound?
A2: A combination of analytical techniques should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) of the lactam and the nitro (NO₂) group.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Handling Reagents: 2-Bromo-2-methylpropanoyl bromide is corrosive and lachrymatory. Handle it with extreme care. 2-Amino-5-nitrophenol is toxic and should be handled with caution. DMF is a skin and respiratory irritant.
Q4: Can other synthetic routes be used to prepare this compound?
A4: While the proposed route is a common and effective strategy, other methods for the synthesis of benzoxazinones have been reported. These include palladium-catalyzed carbonylative coupling reactions and methods starting from anthranilic acids.[5][6][7] However, for the specific substitution pattern of the target molecule, the intramolecular cyclization of the corresponding N-acylated aminophenol is a direct and logical approach.
Experimental Protocol: A Proposed Synthesis
The following is a detailed, step-by-step methodology for the synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, based on established procedures for related compounds.
Step 1: Synthesis of N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-nitrophenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress by TLC until the starting aminophenol is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
-
Dissolve the crude N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
References
-
Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry, Vol. 25, No. 10 (2013), 5823-5825. [Link]
-
An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ARKIVOC 2008 (xiv) 67-76. [Link]
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. [Link]
-
Smiles Rearrangement in Synthetic Chemistry. ResearchGate. [Link]
-
An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. Request PDF on ResearchGate. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 2022, 27(15), 4988. [Link]
-
Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2013, 2(2): 81-121. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. uomosul.edu.iq [uomosul.edu.iq]
Technical Support Center: Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] The following content provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
I. Reaction Overview and Mechanism
The synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one typically involves a two-step process starting from 2-amino-5-nitrophenol. The first step is an acylation of the amino group, followed by an intramolecular cyclization to form the benzoxazinone ring.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one?
A common and effective method involves the reaction of 2-amino-5-nitrophenol with 2-bromoisobutyryl bromide. The reaction proceeds through an initial N-acylation of the aminophenol, followed by a base-mediated intramolecular cyclization to yield the desired product.
Q2: Why is 2-amino-5-nitrophenol a challenging starting material to work with?
2-Amino-5-nitrophenol can be sensitive to oxidation, especially under basic conditions or when exposed to air for prolonged periods.[2] It's crucial to handle this reagent under an inert atmosphere (like nitrogen or argon) and use freshly sourced or purified material to avoid side reactions that can lower your yield and complicate purification.
Q3: What are the key reaction parameters to control for a successful synthesis?
The critical parameters to monitor and control are:
-
Temperature: The initial acylation is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. The subsequent cyclization may require heating.
-
Stoichiometry: Precise control of the molar ratios of the reactants and base is essential. An excess of the acylating agent can lead to di-acylation, while an inappropriate amount of base can result in an incomplete reaction or promote side reactions.
-
Solvent: The choice of an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is important to ensure the solubility of the reactants and intermediates.
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted 2-amino-5-nitrophenol.
-
The isolated product mass is significantly lower than the theoretical yield.
Possible Causes and Solutions:
| Possible Cause | Underlying Rationale & Explanation | Suggested Solution |
| Incomplete Acylation | The amino group of 2-amino-5-nitrophenol is nucleophilic, but its reactivity can be influenced by the electron-withdrawing nitro group. Incomplete reaction with the acylating agent is a common reason for low yields. | Optimize Acylation Conditions: 1. Ensure the 2-bromoisobutyryl bromide is fresh and not hydrolyzed. 2. Slowly add the acylating agent at 0 °C to a solution of 2-amino-5-nitrophenol and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent like DCM or THF. 3. Monitor the reaction by TLC until the starting aminophenol is consumed. |
| Inefficient Cyclization | The intramolecular cyclization to form the benzoxazinone ring requires a suitable base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile. The choice and amount of base are critical. | Re-evaluate Base and Reaction Conditions: 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide for the cyclization step. 2. Ensure the reaction is conducted under strictly anhydrous conditions, as water will quench the base. 3. Gentle heating may be required to facilitate the cyclization. Monitor the disappearance of the acylated intermediate by TLC. |
| Degradation of Starting Material or Product | 2-Amino-5-nitrophenol is susceptible to oxidation.[2] The product itself may be unstable under harsh basic or acidic conditions during workup. | Maintain Inert Atmosphere and Optimize Workup: 1. Perform the entire reaction under an inert atmosphere (N₂ or Ar). 2. Use a mild aqueous workup, such as washing with saturated ammonium chloride solution, to neutralize the reaction mixture. Avoid strong acids or bases during extraction. |
Problem 2: Formation of Multiple Side Products
Symptoms:
-
TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product and starting materials.
-
Purification by column chromatography is difficult due to overlapping spots.
Possible Causes and Solutions:
| Possible Cause | Underlying Rationale & Explanation | Suggested Solution |
| O-Acylation | The phenolic hydroxyl group can also be acylated, leading to an ester side product. This is more likely if a strong base is present during the initial acylation step. | Control the Order of Reagent Addition: Add the acylating agent to the 2-amino-5-nitrophenol before the addition of a strong base for cyclization. A milder base like pyridine can be used during acylation to scavenge the HBr byproduct without promoting significant O-acylation. |
| Di-acylation | If an excess of the acylating agent is used, both the amino and hydroxyl groups can be acylated. | Precise Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of 2-bromoisobutyryl bromide relative to the 2-amino-5-nitrophenol. |
| Polymerization | Under certain conditions, especially with strong bases and elevated temperatures, starting materials or intermediates can polymerize. | Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized high concentrations of reagents. |
IV. Experimental Protocols and Workflows
Protocol 1: Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
-
Acylation:
-
To a solution of 2-amino-5-nitrophenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Slowly add a solution of 2-bromoisobutyryl bromide (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
-
Cyclization:
-
Cool the reaction mixture back to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the formation of the product and disappearance of the intermediate.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Caption: A workflow for the synthesis and troubleshooting of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
V. References
-
Goclik, V., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(12), 6158-6241. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
-
Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups. A review. Israel Journal of Chemistry, 12(1-2), 103-113. [Link]
-
Singh, R. P., & Kumar, V. (2008). A photolabile carboxyl protecting group for solid phase peptide synthesis. Molecules, 13(12), 3105-3115. [Link]
-
Reddy, K. L., et al. (2007). One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. The Journal of Organic Chemistry, 72(24), 9364-9367. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Kuzmin, A. A., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 13421. [Link]
-
MySkinRecipes. (n.d.). 2,2-Dimethyl-7-nitro-2H-benzo[b][3][4]oxazin-3(4H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrophenol. PubChem Compound Database. Retrieved from [Link]
-
Haz-Map. (n.d.). 2-Amino-5-nitrophenol. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Common Issues with 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on the compound's chemical structure and known challenges associated with its core chemical motifs: the nitroaromatic system and the benzoxazinone scaffold. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
FAQ 1: My compound is precipitating out of solution when I add it to my aqueous assay buffer or cell culture medium. What is causing this and how can I fix it?
Answer: This is a classic solubility issue, common for aromatic and heterocyclic small molecules which are often hydrophobic.[1] The problem, often called "crashing out," occurs when a compound dissolved in a high-concentration organic solvent stock (like DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[2][3]
Several factors can contribute to this:
-
Exceeding Aqueous Solubility: The final concentration of the compound is simply higher than its solubility limit in the final assay buffer.
-
Solvent Shock: The rapid change in solvent polarity upon dilution causes the compound to fall out of solution.[3]
-
Temperature Effects: Many compounds are less soluble in colder solutions. Adding a stock solution to refrigerated media can induce precipitation.[2][4]
-
Media Components and pH: Interactions with salts, proteins (in serum), or a suboptimal pH can reduce solubility.[2][4]
Troubleshooting Protocol for Solubility Issues:
-
Determine Maximum Solubility: Before running your main assay, perform a simple solubility test. Prepare a series of dilutions of your compound in the final assay buffer and visually inspect for precipitation immediately and after a relevant incubation period (e.g., 24 hours). This will define your working concentration limits.[2]
-
Optimize Dilution Technique:
-
Always use pre-warmed (37°C) media or buffer.[2]
-
Perform a serial dilution. Instead of a single large dilution, create an intermediate dilution of the DMSO stock in your aqueous buffer first.[2]
-
Add the stock solution dropwise to the buffer while gently vortexing or swirling to ensure rapid mixing and avoid localized high concentrations.[3]
-
-
Control Final Solvent Concentration:
-
Keep the final concentration of DMSO (or other organic solvent) as low as possible, ideally below 0.5% and certainly below 1% for most cell-based assays.[5][6] Higher concentrations can be toxic and may not prevent precipitation upon significant dilution.[7][8][9]
-
Run a vehicle control with the same final DMSO concentration to account for any solvent effects on the assay readout.[6]
-
FAQ 2: I'm observing a lower-than-expected signal in my fluorescence-based assay. Could the compound be interfering?
Answer: Yes, this is highly likely. The 7-nitro group on the benzoxazinone scaffold is a strong electron-withdrawing group, a feature characteristic of many potent fluorescence quenchers.[10][11] Nitroaromatic compounds are well-documented to quench fluorescence through mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET).[10] The compound can effectively "steal" the energy from your fluorescent probe, leading to a reduced signal that could be misinterpreted as a biological effect.
Troubleshooting Protocol for Fluorescence Interference:
-
Run a Quenching Control Assay: This is a critical step to confirm interference.
-
Set up your assay in a cell-free system (if applicable) containing just the buffer, your fluorescent substrate/probe, and the enzyme or protein of interest (if any).
-
Add 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one at the same concentrations used in your main experiment.
-
Measure the fluorescence. A dose-dependent decrease in signal in this simple system strongly indicates direct fluorescence quenching.
-
-
Change Fluorophore or Wavelengths: If quenching is confirmed, consider using a different fluorescent dye with excitation and emission wavelengths that are less likely to be affected by the compound's absorbance spectrum.
-
Switch to an Orthogonal Assay: The most reliable solution is to validate your findings using a different detection method that is not based on fluorescence. Options include:
-
Luminescence-based assays (e.g., luciferase reporters)
-
Absorbance/Colorimetric assays
-
Label-free methods (e.g., Surface Plasmon Resonance - SPR)
-
Direct measurement by LC-MS
-
FAQ 3: My results are inconsistent, or I suspect my compound is a "false hit." What are the potential causes related to this compound's structure?
Answer: The chemical structure of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one contains a "nitroaromatic" motif, which is a known Pan-Assay Interference Compound (PAINS) alert.[12][13] PAINS are compounds that appear as hits in many different assays through non-specific mechanisms, leading to a high rate of false positives.[14]
For this specific compound, the primary concerns are:
-
Redox Cycling: The nitro group can be enzymatically reduced by cellular flavoenzymes (like NADPH:cytochrome P-450 reductase) to a nitro radical anion.[15][16][17] This radical can then transfer an electron to molecular oxygen, creating superoxide radicals (O₂⁻) and regenerating the parent compound.[16][18] This "futile" redox cycle generates reactive oxygen species (ROS), which can disrupt cell health, oxidize assay components, and create artifacts, especially in assays measuring oxidative stress or cell viability.[15][18]
-
Covalent Reactivity: Under certain conditions, the nitro group can act as a "masked electrophile."[19] It can be enzymatically activated within a protein's active site and form a covalent bond with nucleophilic residues like cysteine.[19][20] This non-specific, irreversible binding to proteins is a common cause of false-positive hits in screening campaigns.[21][22]
Workflow for Investigating PAINS Behavior:
Caption: Troubleshooting workflow for suspected PAINS behavior.
Recommended Counter-Screens:
-
Redox Cycling Counter-Screen: Incubate the compound in a buffer containing a strong reducing agent like Dithiothreitol (DTT) and monitor for the production of hydrogen peroxide (H₂O₂) using a commercially available kit. H₂O₂ generation is a direct indicator of redox cycling.[18]
-
Covalent Binding Assay: To test for irreversible inhibition, pre-incubate your target protein with the compound for various lengths of time. Then, remove the unbound compound by dialysis or passing it through a desalting column. If the protein's activity does not recover, it suggests covalent modification has occurred.
-
Include Catalase in Your Assay: Add the enzyme catalase, which neutralizes H₂O₂, to your primary assay. If the compound's apparent activity is diminished or abolished, it strongly suggests the effect was mediated by H₂O₂ produced from redox cycling.[18]
FAQ 4: Could the benzoxazinone core of the molecule be unstable in my assay conditions?
Answer: Yes, the stability of the benzoxazinone ring system can be a concern. The core structure contains ester and amide-like functionalities, making it susceptible to nucleophilic attack and hydrolysis, which could lead to ring-opening.[23][24] The stability is influenced by factors like pH, temperature, and the presence of nucleophiles in the buffer (e.g., certain amino acid side chains).
Previous studies on benzoxazinone derivatives have shown that the ring can be opened by nucleophilic attack, especially if the substituent at position 2 is small.[23] While the two methyl groups at position 2 in your compound provide some steric hindrance that likely enhances stability compared to unsubstituted versions, this possibility should not be dismissed.
Protocol to Assess Compound Stability:
-
Incubate and Analyze: Incubate 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in your final assay buffer for the full duration of your experiment (e.g., 24, 48, 72 hours) at 37°C.
-
LC-MS Analysis: At different time points, take an aliquot of the mixture and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Look for Degradation: Compare the chromatograms over time. A decrease in the area of the parent compound's peak and the appearance of new peaks (degradation products) would confirm instability. The mass of the new peaks can provide clues as to the degradation mechanism (e.g., hydrolysis would add the mass of water, 18 Da).
II. Data Summary Tables
Table 1: DMSO Concentration and Potential Cellular Effects
| Final DMSO Concentration | General Observation in Cell Culture | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal impact on cell viability or function.[5][6] | Ideal target range for all assays to minimize solvent artifacts. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure, but sensitive cell types may show stress or altered function.[6][8] Some studies show no significant cytotoxic effects at ≤0.5%.[8] | Acceptable range , but requires validation. Always include a vehicle control at the same DMSO concentration. |
| 0.5% - 1.0% | Increased risk of cytotoxicity, altered gene expression, and membrane permeability.[5] May impact protein stability and function.[7] | Use with caution. Only if required for solubility and for short durations. Extensive control experiments are critical. |
| > 1.0% | Often causes significant cell stress, membrane damage, and cell death.[5][9] Can interfere with assay signals and protein structure.[7] | Avoid. Results obtained at these concentrations are often unreliable and difficult to interpret. |
Table 2: Summary of Potential Assay Interferences
| Interference Type | Structural Cause | Affected Assay Types | Confirmation Method |
| Solubility/Precipitation | Hydrophobic aromatic core | All assay types | Visual inspection; light scattering measurements.[2] |
| Fluorescence Quenching | Electron-withdrawing 7-nitro group | Fluorescence Intensity/Polarization, FRET, TR-FRET | Run compound in a cell-free buffer with the fluorophore; observe signal decrease.[10] |
| Redox Cycling | Reducible 7-nitro group | Cell Viability (MTT, resazurin), ROS, Reporter assays | Measure H₂O₂ production in the presence of DTT; check if catalase rescues the assay phenotype.[18] |
| Covalent Modification | Activated nitro group acting as an electrophile | Enzyme inhibition, protein binding assays | Pre-incubation/wash-out experiment; check for irreversible activity loss. Mass spectrometry to identify adducts.[19][21] |
| Chemical Instability | Benzoxazinone ring | Long-term assays ( > 24h) | Incubate compound in assay buffer and monitor for degradation products by LC-MS over time. |
III. Final Recommendations
When working with 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, a proactive and rigorous troubleshooting approach is essential. Due to the presence of the nitroaromatic PAINS motif, all initial "hit" data should be treated with a healthy degree of skepticism until confirmed through a panel of counter-screens and orthogonal assays.
Key Takeaways:
-
Prioritize Solubility: Always begin by establishing the compound's practical solubility limit in your specific assay medium.
-
Control for Quenching: If using a fluorescence-based assay, running a cell-free quenching control is not optional—it is mandatory.
-
Assume Interference Until Proven Otherwise: Actively screen for redox cycling and covalent modification early in your workflow to avoid wasting resources on a promiscuous compound.
-
Validate with Orthogonal Methods: The gold standard for confirming a hit is to reproduce the biological effect using a completely different technology (e.g., validating a fluorescence result with an LC-MS-based readout).
By following these guidelines, you can navigate the inherent challenges of this chemical scaffold, ensure the integrity of your data, and confidently identify genuine biological activities.
References
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- Sigma-Aldrich. (n.d.).
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- Lukat-Rodgers, G. S., et al. (2014). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 9(9), 1968-1972.
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- Patil, S. B., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882.
- Kumar, S., et al. (2023). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances, 13(22), 14945-14954.
- Gu, C., & Chen, X. (2021). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Acta Pharmaceutica Sinica B, 11(1), 1-14.
- BenchChem. (2025). Overcoming solubility issues with N'-{4-nitrophenyl}-1-naphthohydrazide in aqueous solutions.
- El-Sayed, A. A., et al. (2022). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Anticancer Agents in Medicinal Chemistry, 22(6), 1226-1237.
- Krainev, A. G., et al. (2021). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Antioxidants, 10(6), 856.
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- ResearchGate. (n.d.). Graphical representation of fluorescence-quenching efficiency of...
- Nemeikaitė-Čėnienė, A., et al. (2005). Redox conversions of methemoglobin during redox cycling of quinones and aromatic nitrocompounds. Acta Biochimica Polonica, 52(3), 709-715.
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Sigma-Aldrich. (n.d.). 2,2-dimethyl-7-nitro-2H-benzo[b][12][25]oxazin-3(4H)-one.
- Dahlin, J. L., et al. (2012). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Journal of Biomolecular Screening, 17(8), 1112-1122.
- ResearchGate. (2025).
- Gontcharov, A. I., et al. (2019). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 24(18), 3338.
- Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
- Mason, R. P., & Holtzman, J. L. (1975). Redox cycling of radical anion metabolites of toxic chemicals and drugs and the Marcus theory of electron transfer.
- ResearchGate. (2025). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids.
- Smietana, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 17(7), 961-969.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4.
-
MySkinRecipes. (n.d.). 2,2-Dimethyl-7-nitro-2H-benzo[b][12][25]oxazin-3(4H)-one.
- Krainev, A. G., et al. (2020). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 21(21), 8206.
- Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery, 2010(5), 28-32.
- Di, L., et al. (2003). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Drug Metabolism and Disposition, 31(8), 1039-1044.
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- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
- ResearchGate. (n.d.).
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Sigma-Aldrich. (n.d.). 2,7-Dimethyl-2H-benzo[b][12][25]oxazin-3(4H)-one.
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Sigma-Aldrich. (n.d.). 2,2-Dimethyl-2H-benzo[b][12][25]oxazin-3(4H)-one.
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Wang, L., et al. (2011). Synthesis of 2H-benzo[b][12][25]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5029-5032.
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Vibrant Pharma Inc. (n.d.). 2,2-dimethyl-6-nitro-3,4-dihydro-2H-benzo[b][12][25]oxazine.
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2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one stability issues and solutions
Welcome to the technical support center for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of this key pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and drug development processes.
Introduction: Understanding the Molecule
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a vital building block in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. Its structure, featuring a benzoxazinone core, a nitro group, and gem-dimethyl substitution, presents unique stability considerations. The presence of the lactam ring and the electron-withdrawing nitro group makes the molecule susceptible to degradation under certain environmental conditions. This guide will address these potential stability issues and provide robust solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
Q1: What are the primary stability concerns for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one?
The primary stability concerns for this compound stem from its chemical structure and include susceptibility to:
-
Hydrolysis: The lactam ring in the benzoxazinone structure can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening and loss of activity.[1][2]
-
Photodegradation: The nitroaromatic moiety can absorb UV-Vis light, potentially leading to photochemical reactions and degradation of the compound.[3][4]
-
Thermal Degradation: Like many complex organic molecules, elevated temperatures can lead to decomposition.[5][6]
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability, 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one should be stored in a cool, dry, and dark place. The recommended practice is to store it under an inert gas, such as argon or nitrogen, at room temperature.[3] This minimizes exposure to moisture, oxygen, and light, which are key factors in degradation.
Q3: I've noticed a color change in my sample. What could be the cause?
A change in color, such as yellowing or darkening, is often an indicator of degradation, particularly for photosensitive and nitroaromatic compounds.[8] This could be due to exposure to light, elevated temperatures, or chemical incompatibility with its storage container or solvent. It is crucial to investigate the purity of the sample using analytical techniques like HPLC if a color change is observed.
Q4: Can I dissolve the compound in any solvent?
The choice of solvent is critical. While solubility data for various solvents should be determined experimentally, it is important to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. For long-term storage of solutions, aprotic solvents are generally preferred. It is advisable to prepare solutions fresh for each experiment to avoid degradation in solution.
Q5: Are there any known degradation products I should be aware of?
While specific degradation products for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one are not extensively documented in publicly available literature, based on the degradation of similar compounds, potential degradation pathways could involve:
-
Hydrolysis: Opening of the lactam ring to form an amino acid derivative.
-
Photodegradation: Reduction of the nitro group to a nitroso or amino group, or other complex photoreaction products.[3]
-
Thermal Decomposition: Fragmentation of the molecule.[9]
Identifying and characterizing these degradation products is a key aspect of forced degradation studies.[10]
Troubleshooting Guide: Addressing Stability Issues in Your Experiments
This section provides a structured approach to troubleshoot common stability-related problems encountered during the use of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
Issue 1: Inconsistent or Poor Results in Biological Assays
Possible Cause: Degradation of the compound leading to lower effective concentration or the presence of interfering degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Compound Purity: Immediately analyze the purity of your current stock of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one using a validated stability-indicating HPLC method.[11][12]
-
Review Handling Procedures:
-
Light Exposure: Were the compound and its solutions adequately protected from light during weighing, dissolution, and addition to the assay? Use amber vials or foil-wrapped containers.[13]
-
Solvent Quality: Was a high-purity, anhydrous solvent used?
-
Temperature: Were solutions kept on ice or at a controlled temperature during the experiment?
-
-
Perform a Pilot Stability Study: If the source of degradation is unclear, a small-scale stability study in your experimental solvent and conditions (e.g., incubation time, temperature) can help identify the lability of the compound under your specific assay conditions.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause: Formation of degradation products during sample preparation, analysis, or storage.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. DSpace [scholarbank.nus.edu.sg]
- 10. pharmadekho.com [pharmadekho.com]
- 11. saudijournals.com [saudijournals.com]
- 12. ijpsm.com [ijpsm.com]
- 13. q1scientific.com [q1scientific.com]
Technical Support Center: Protocol Refinement for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one Experiments
Welcome to the technical support center for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and use of this important pharmaceutical intermediate. As a key building block in the development of central nervous system (CNS) active compounds, particularly anxiolytics and anticonvulsants, a clear understanding of its experimental nuances is critical for success.[1]
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and reactivity of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
1. What are the key structural features of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one and how do they influence its reactivity?
The reactivity of this molecule is governed by several key features:
-
Benzoxazinone Core: This heterocyclic system is a valuable scaffold in medicinal chemistry. The lactam moiety within the oxazinone ring can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Gem-Dimethyl Group: The two methyl groups at the C2 position provide steric hindrance, which can influence the approach of reagents and potentially protect the adjacent oxygen and nitrogen atoms from certain reactions.
-
Nitro Group: The electron-withdrawing nature of the nitro group at the C7 position deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution. Its most significant role is as a precursor to an amino group via reduction, a critical step in the synthesis of many pharmaceutical agents.[1]
2. What are the recommended storage and handling conditions for this compound?
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one should be stored in an inert gas atmosphere at room temperature.[1] Nitroaromatic compounds can be sensitive to light and air, which may lead to gradual decomposition over time. It is advisable to store the compound in a tightly sealed, amber-colored vial to minimize exposure to light and moisture.
3. What are the common solvents for dissolving 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one?
4. What are the primary applications of this compound in research and drug development?
This compound is primarily used as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The nitro group can be readily reduced to an amine, which then serves as a handle for further chemical modifications. This strategy is commonly employed in the development of compounds targeting the central nervous system, such as anxiolytics and anticonvulsants.[1]
II. Synthesis and Purification: Protocols and Troubleshooting
A. Representative Synthesis Protocol
While a specific protocol for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is not extensively documented in publicly available literature, a reliable synthesis can be adapted from established methods for analogous 7-nitro-benzoxazinones. The following protocol is based on the general synthesis of 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones and fundamental principles of benzoxazinone synthesis.[4][5]
Reaction Scheme:
A representative synthetic workflow.
Materials:
-
2-Amino-5-nitrophenol
-
2-Bromo-2-methylpropanoyl bromide
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-nitrophenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous THF.
-
Addition of Acyl Bromide: Cool the solution to 0 °C in an ice bath. Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
B. Troubleshooting Guide for Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inactive reagents. | 1. Increase reaction time or temperature. 2. Ensure anhydrous conditions. Use freshly distilled solvents and reagents. 3. Check the purity of starting materials. |
| Formation of multiple byproducts | 1. Side reactions due to moisture. 2. Polymerization. 3. Acylation at the phenolic hydroxyl group. | 1. Use anhydrous solvents and reagents. 2. Maintain a controlled temperature. 3. Use a suitable protecting group for the hydroxyl function if necessary. |
| Difficult purification | 1. Co-elution of impurities. 2. Product streaking on the TLC plate. | 1. Optimize the solvent system for column chromatography. 2. Add a small amount of a polar solvent like methanol to the eluent. |
| Product decomposition during workup | 1. Presence of strong acid or base. | 1. Neutralize the reaction mixture carefully. 2. Minimize the time the product is in contact with acidic or basic solutions. |
C. Purification of Nitroaromatic Compounds
Nitroaromatic compounds can sometimes contain acidic impurities, such as nitrophenols, which can complicate purification. An alkaline wash during the workup is an effective method to remove these impurities.
Workflow for Alkaline Wash Purification:
Purification workflow for removing acidic impurities.
III. Key Experimental Step: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation for this intermediate. The choice of reducing agent is critical to avoid unwanted side reactions.
A. Recommended Reduction Protocol
Reaction Scheme:
Reduction of the nitro group.
Materials:
-
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extraction: Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by column chromatography if necessary.
B. Troubleshooting Guide for Nitro Group Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | 1. Insufficient reducing agent. 2. Deactivated catalyst (if using catalytic hydrogenation). | 1. Increase the equivalents of the reducing agent. 2. Use fresh catalyst. |
| Formation of side products (e.g., azo compounds) | 1. Reaction conditions too harsh. | 1. Use milder reducing agents like iron powder in acetic acid. |
| Difficult workup due to tin salts | 1. Incomplete precipitation of tin salts. | 1. Ensure the pH is basic after the addition of sodium bicarbonate. 2. A thorough wash of the filter cake is crucial. |
IV. Product Characterization
Accurate characterization of the synthesized 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is essential to confirm its identity and purity. While specific data for this exact compound is not widely published, the following table provides expected ranges for spectroscopic data based on closely related analogs.[4]
| Analytical Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the two methyl groups around 1.5 ppm, and a broad singlet for the NH proton. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Carbonyl carbon around 160-170 ppm, aromatic carbons in the range of 110-150 ppm, quaternary carbon of the gem-dimethyl group around 80-90 ppm, and methyl carbons around 20-30 ppm. |
| FT-IR (KBr) | ν (cm⁻¹): N-H stretching around 3200-3400 cm⁻¹, C=O stretching around 1680-1750 cm⁻¹, and N-O stretching of the nitro group around 1500-1550 and 1300-1350 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 222.20 g/mol . |
V. References
-
Bari, A., Khan, Z. A., Shahzad, S. A., Naqvi, S. A. R., Khan, S. A., Amjad, H., ... & Yar, M. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 98, 103738.
-
MySkinRecipes. (n.d.). 2,2-Dimethyl-7-nitro-2H-benzo[b][2][4]oxazin-3(4H)-one. Retrieved from [Link]
-
Marasini, B. P., Rahim, F., Perveen, S., Karim, A., Khan, K. M., Atta-ur-Rahman, & Choudhary, M. I. (2017). Synthesis, structure–activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 210-221.
Sources
- 1. 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Biological Assays with 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for researchers utilizing 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in biological assays. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the integrity and reproducibility of your experimental data. As scientists, we understand that small molecules can be both powerful tools and sources of confounding artifacts. This resource will equip you to anticipate and address potential challenges associated with this specific benzoxazinone derivative.
Introduction to 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone family. These scaffolds are of interest in drug discovery and chemical biology due to their diverse biological activities, including potential anticancer and antioxidant properties[1][2]. The presence of a nitro group and a dimethylated ring structure confers specific chemical properties that necessitate careful consideration during assay design and execution. This guide will focus on the practical aspects of working with this compound to mitigate the risk of generating misleading results.
Core Principles for Assay Success
Before delving into specific troubleshooting scenarios, it is crucial to establish a foundation of robust experimental design. The following principles are paramount when working with any small molecule, including 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
-
Compound Purity and Characterization: Always ensure the purity of your compound stock. Impurities can lead to off-target effects and data variability. It is advisable to obtain a certificate of analysis or perform your own characterization.
-
Solubility is Key: Poor solubility is a frequent cause of assay artifacts. Undissolved compound can scatter light, interfere with optical readings, and lead to inconsistent concentrations in your assay wells.
-
Appropriate Controls are Non-Negotiable: The inclusion of comprehensive positive and negative controls is essential to validate your assay performance and identify potential compound-induced artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in biological assays.
Category 1: Assay Signal Interference
Question 1: I am observing a decrease in my fluorescence signal in a fluorescence-based assay (e.g., fluorescent substrate, GFP reporter). Could 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one be interfering?
Answer: Yes, this is a significant possibility. The 7-nitro functional group on the benzoxazinone scaffold is a well-known structural motif that can cause fluorescence quenching[1][3][4][5].
Causality: Nitroaromatic compounds are electron-deficient and can interact with the excited state of a fluorophore, leading to non-radiative decay of the excited state electron. This process, known as photoinduced electron transfer (PET), effectively "quenches" the fluorescence emission[6].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased fluorescence signals.
Experimental Protocol: Cell-Free Fluorescence Quenching Assay
-
Prepare a solution of your fluorophore (e.g., the fluorescent substrate or purified fluorescent protein) in your assay buffer at the same concentration used in your main experiment.
-
Create a serial dilution of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in the same buffer.
-
Mix the fluorophore solution with the compound dilutions in a microplate.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in your compound wells.
-
Read the fluorescence intensity immediately and after a relevant incubation period.
-
Analyze the data: A dose-dependent decrease in fluorescence in the presence of the compound indicates direct quenching.
Question 2: My absorbance-based assay is showing unexpected results. Can this compound interfere?
Answer: While less common than fluorescence interference, absorbance interference can occur, particularly if the compound has a significant absorbance at the wavelength being measured.
Causality: If 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one or one of its degradation products absorbs light at the same wavelength as your assay's chromophore, it will contribute to the overall absorbance reading, leading to either an over- or underestimation of the true signal.
Troubleshooting Steps:
-
Run an absorbance spectrum of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in your assay buffer across the relevant wavelength range.
-
If there is significant absorbance, you will need to subtract the absorbance of the compound at each concentration from your experimental readings.
-
Consider the stability of the compound in your assay buffer over the course of the experiment, as degradation could lead to changes in its absorbance profile.
Category 2: Compound Stability and Reactivity
Question 3: I am seeing inconsistent results between experiments run on different days. Could the compound be degrading?
Answer: Yes, benzoxazinone derivatives can exhibit instability in aqueous solutions, which is often pH-dependent[7][8][9][10].
Causality: The benzoxazinone ring can be susceptible to hydrolysis, leading to the formation of other products. This degradation can alter the compound's activity and concentration over time[8][9]. The rate of degradation can be influenced by pH, temperature, and the presence of nucleophiles in the assay buffer.
Troubleshooting Workflow:
Caption: Workflow to assess compound stability.
Question 4: Could 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one be a Pan-Assay Interference Compound (PAIN)?
Answer: While not definitively classified as a PAIN in all databases, its chemical structure contains features that warrant caution. PAINS are compounds that tend to show activity in a wide range of assays through non-specific mechanisms[11][12][13][14].
Causality: The nitroaromatic moiety can be a source of reactivity. Such compounds can sometimes act as redox cyclers or electrophiles, leading to non-specific interactions with proteins and other assay components[13][14].
Mitigation Strategies:
-
Counter-screening: Test the compound in an assay with a similar readout but a different biological target. Lack of specificity is a hallmark of PAINS.
-
Orthogonal Assays: Validate hits in a secondary assay that employs a different detection technology (e.g., if the primary assay is fluorescence-based, use a label-free method for confirmation).
-
Structure-Activity Relationship (SAR) Analysis: If you have access to analogs of the compound, test them in your assay. A clear SAR can provide evidence for a specific mode of action, whereas a flat SAR may suggest non-specific activity.
Category 3: Solubility and Aggregation
Question 5: I am concerned about the solubility of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in my aqueous assay buffer. How can I address this?
Answer: Poor aqueous solubility is a common problem for organic small molecules and can lead to various artifacts.
Causality: At concentrations above its solubility limit, the compound can form aggregates or precipitate. These particles can scatter light, sequester proteins non-specifically, and lead to an inaccurate estimation of the effective compound concentration.
Troubleshooting and Best Practices:
| Parameter | Recommendation | Rationale |
| Solvent | Prepare a high-concentration stock solution in 100% DMSO. | DMSO is a common solvent for organic compounds. |
| Final DMSO Concentration | Keep the final concentration of DMSO in the assay below 0.5% (v/v) and ensure it is consistent across all wells. | High concentrations of DMSO can be toxic to cells and may affect protein function. |
| Solubility Assessment | Visually inspect your compound dilutions for any signs of precipitation. Dynamic light scattering (DLS) can be used for a more quantitative assessment of aggregation. | To ensure you are working with a homogenous solution. |
| Detergent Addition | In some cell-free assays, a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to prevent aggregation. | Detergents can help to solubilize hydrophobic compounds. Use with caution in cell-based assays. |
Summary and Key Takeaways
Working with 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one requires a proactive approach to avoid common assay artifacts. The key potential issues to be aware of are:
-
Fluorescence Quenching: Due to the nitroaromatic moiety.
-
Chemical Instability: The benzoxazinone core can be labile in aqueous solutions.
-
Potential for Non-Specific Activity: As with many compounds containing reactive functional groups.
-
Poor Aqueous Solubility: A common challenge for organic molecules.
By implementing the troubleshooting strategies and experimental controls outlined in this guide, researchers can confidently assess the true biological activity of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one and generate high-quality, reproducible data.
References
-
Dick, T., & Gerdes, R. (2025). Role of benzoxazinones in the survival strategy of plants. ResearchGate. [Link]
-
Livingston, R., & Ware, W. R. (1965). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. Journal of the American Chemical Society. [Link]
-
Kaur, S., et al. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. The Journal of Physical Chemistry B. [Link]
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][7]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure. [Link]
-
Karpenko, A. I., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. [Link]
-
Kukhta, A. V., et al. (2018). The mechanism of fluorescence quenching by contact of chemical sensor... ResearchGate. [Link]
-
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]
-
Lederer, M. A., & Loria, R. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Fomsgaard, I. S., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciSpace. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
-
Fenteany, G., & Schreiber, S. L. (2011). Role of benzoxazinones in the survival strategy of plants. ResearchGate. [Link]
-
Woodward, M. D., et al. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology. [Link]
-
Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Central Science. [Link]
-
Alonso, N., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology. [Link]
-
de Fatima, A., & Modolo, L. V. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Analytical & Pharmaceutical Research. [Link]
-
Ferreira, L. (2022). Pan Assay Interference Compounds. YouTube. [Link]
-
MySkinRecipes. 2,2-Dimethyl-7-nitro-2H-benzo[b][1][7]oxazin-3(4H)-one. MySkinRecipes. [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
Inglese, J., et al. (2009). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. [Link]
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][7]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure. [Link]
-
Ming, X., et al. (2014). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research. [Link]
-
Wang, L., et al. (2011). Synthesis of 2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Specificity of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the experimental specificity of this versatile compound. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your research.
Introduction: Understanding the Compound's Dual Nature
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a unique molecule with significant potential in various biological assays. Its structure, featuring a nitro group on the benzoxazinone core, suggests its likely application as a photocleavable, or "caged," compound .[1][2] This means the compound is likely biologically inert in its native state and can be activated with light to release a reactive species. The nitroaromatic group is a well-known photolabile protecting group that can be cleaved upon UV or two-photon excitation.[3] This photo-activation provides exceptional temporal and spatial control over its biological effects.
However, achieving high specificity with any bioactive compound, especially one involving photochemical activation, requires careful experimental design and troubleshooting. This guide will address common challenges and provide strategies to maximize on-target effects while minimizing off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: Given the 7-nitro substitution, this compound is likely a "caged" precursor. Upon irradiation with light of a suitable wavelength, the nitro group facilitates the cleavage of the oxazinone ring, releasing a bioactive molecule.[2][4] The specificity of the compound is therefore twofold: the inherent selectivity of the released active molecule and the precise control offered by the photo-release.
Q2: How should I handle and store 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one?
A2: As a potential photocleavable compound, it is crucial to protect it from light to prevent premature activation.[5] Store the solid compound in an amber vial at -20°C or below. For stock solutions, use a light-blocking container and store at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. All experimental manipulations before the intended photo-activation should be performed in a darkened room or under red light.[1]
Q3: What are the potential sources of off-target effects with this compound?
A3: Off-target effects can arise from several sources:
-
Premature "uncaging": Ambient light exposure can lead to the slow release of the active compound, causing unintended effects.
-
Reactivity of the nitro group: Nitroaromatic compounds can be reduced by cellular enzymes like nitroreductases to form reactive intermediates that may cause oxidative stress or covalently modify unintended proteins.[6][7]
-
Off-target binding of the caged form: Although designed to be inert, the caged compound itself might have some low-affinity interactions with cellular components.
-
Phototoxicity: The high-energy light used for uncaging can sometimes be damaging to cells, leading to artifacts.[2]
Troubleshooting Guide: Enhancing Specificity in Your Experiments
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.
Issue 1: High background signal or activity in "dark" control experiments.
This suggests that the compound is active even without photo-activation, compromising the experiment's integrity.
Causality Analysis and Resolution Workflow:
Workflow for troubleshooting high background signal.
Step-by-Step Protocol for Purity and Stability Assessment:
-
Purity Verification:
-
Dissolve a small sample of the compound in a suitable solvent (e.g., DMSO).
-
Analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The chromatogram should show a single major peak, indicating >95% purity. If significant impurities are present, repurify the compound using column chromatography or preparative HPLC.
-
-
Stability Assay:
-
Prepare a solution of the compound in your complete cell culture or assay medium at the final experimental concentration.
-
Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) but in the dark.
-
Take aliquots at different time points (e.g., 0, 1, 4, 24 hours).
-
Analyze the aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any degradation products or premature uncaging.
-
Issue 2: Inconsistent or poor photo-activation (uncaging).
This can manifest as a weak or variable biological effect after light exposure.
Key Parameters for Optimization:
| Parameter | Rationale | Optimization Strategy |
| Wavelength | The compound has a specific absorption maximum. Using the wrong wavelength will lead to inefficient activation. | Determine the UV-Vis absorption spectrum of the compound to identify the optimal wavelength for excitation. |
| Light Dose | Insufficient light energy (intensity x time) will result in partial uncaging. Excessive light can cause phototoxicity. | Titrate the light exposure time and intensity to find a balance between efficient uncaging and minimal cell damage. Use a positive control for cell viability (e.g., a known non-toxic photo-activated compound). |
| Quantum Yield | This is an intrinsic property of the molecule, representing the efficiency of converting absorbed light into a chemical reaction. | While you cannot change the quantum yield, being aware of it (if reported in the literature) helps in setting appropriate light dose expectations. A low quantum yield will require a higher light dose.[2] |
Experimental Protocol for Optimizing Photo-activation:
-
Determine Optimal Wavelength:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or the assay buffer).
-
Measure the absorbance from 250 nm to 500 nm using a spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
-
Light Dose Titration:
-
Prepare multiple samples of your biological system (e.g., cells in a microplate).
-
Expose different samples to a range of light doses by varying the exposure time at a fixed intensity.
-
After exposure, measure the biological readout (e.g., enzyme activity, cell signaling).
-
Concurrently, assess cell viability in parallel samples using an assay like MTT or Trypan Blue exclusion.
-
Plot the biological response and cell viability against the light dose to identify the optimal exposure that maximizes the effect without significant toxicity.
-
Issue 3: Suspected off-target effects unrelated to the primary target.
Even with precise photo-activation, the released molecule or the parent compound might interact with other cellular components.
Strategies for Identifying and Mitigating Off-Target Effects:
-
In Silico Profiling:
-
Experimental Off-Target Profiling:
-
Medicinal Chemistry Approaches to Enhance Specificity:
-
If off-target interactions are identified, structural modifications to the compound can be made to reduce these interactions while maintaining on-target activity. This could involve altering functional groups to disfavor binding to the off-target protein.[11]
-
For example, if the compound shows off-target activity against a specific kinase, modifying a part of the molecule that interacts with a non-conserved residue in the off-target kinase's active site could improve selectivity.
-
Workflow for Off-Target Investigation:
Workflow for identifying and mitigating off-target effects.
Conclusion
Enhancing the specificity of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one hinges on recognizing its probable role as a caged compound and systematically addressing the potential pitfalls associated with its use. By ensuring compound purity, optimizing photo-activation parameters, and proactively investigating potential off-target interactions, researchers can harness the power of this molecule for precise biological interrogation. This guide provides a framework for troubleshooting and optimization, grounded in the principles of chemical biology and drug discovery, to help you achieve reliable and highly specific experimental outcomes.
References
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- Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773.
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Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][12]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252.
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- Sridharan, V., & Suryanarayan, V. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
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- de Souza, M. V. N., et al. (2025). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. Chemistry & Medicinal Chemistry.
- Macías, F. A., et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry Reviews, 8, 135-148.
- Misevičienė, L., & Sarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534.
- Di Stasi, A., & Mussolino, C. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5.
- da Silva, A. B. F., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 14(4), 263-281.
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- Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in chemistry, 6, 206.
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CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2,2-Dimethyl-7-nitro-2H-benzo[b][1][8]oxazin-3(4H)-one. Retrieved from [Link]
- ResearchGate. (2025, August 6).
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ResearchGate. (n.d.). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][12]oxazin-4-ones as potent anticancer and antioxidant agents. Retrieved from [Link]
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Wang, Y., et al. (2011). Synthesis of 2H-benzo[b][1][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5035-5038.
- Rivera-Chávez, J., & Cantabrana, B. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617.
- Liu, Y., et al. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry.
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Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1][12]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252.
- Lategahn, J., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry.
- Turella, P., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26397-26405.
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Validation & Comparative
A Senior Scientist's Guide to Validating Cell-Based Assay Results for Novel Benzoxazinones
For researchers in the vanguard of drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous analytical scrutiny. The compound 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, a member of the versatile benzoxazinone family, represents a scaffold of significant interest. While primarily utilized as a synthetic intermediate for central nervous system (CNS) active agents, its structural motifs—shared with compounds exhibiting anticancer and antioxidant properties—compel a thorough investigation of its intrinsic bioactivity.[1]
This guide provides a comprehensive framework for the validation of assay results when evaluating the biological effects of novel compounds like 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven approach. Here, we will not merely list steps but explain the scientific rationale behind the experimental choices, ensuring that every protocol is a self-validating system. Our focus will be on two potential and common activities for such scaffolds: cytotoxicity and antioxidant potential.
The Foundational Choice: Selecting and Validating the Right Assay
The initial and most critical step is the selection of an appropriate assay. This choice is dictated by the hypothesized biological activity of the test compound. Given the known activities of related benzoxazinone structures, a logical starting point is the assessment of cytotoxicity in a relevant cancer cell line.[2] This leads us to a crucial comparison: the metabolic-based MTT assay versus a luminescence-based ATP assay.
Diagram: High-Level Assay Selection Workflow
Caption: Initial workflow for selecting an appropriate assay based on the hypothesized bioactivity of a novel compound.
Part 1: Cytotoxicity Assay Validation – A Head-to-Head Comparison
Cytotoxicity is a cornerstone of preliminary drug screening. The choice of assay can significantly influence the quality and interpretation of the results.
The Metabolic Workhorse: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. It hinges on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.
The Luminescent Challenger: The ATP Assay
An increasingly popular alternative is the ATP assay (e.g., CellTiter-Glo®). This method quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[4] Upon cell lysis, a luciferase enzyme utilizes ATP to generate a luminescent signal that is proportional to the number of viable cells.
Comparative Performance and Validation Parameters
A robust validation plan ensures that the chosen assay is fit for its purpose.[5] Below, we compare the validation parameters for both assays in the context of testing our example compound.
| Validation Parameter | MTT Assay | ATP Assay (e.g., CellTiter-Glo®) | Rationale and Causality |
| Linearity & Range | Moderate linearity. Often limited by formazan crystal insolubility and saturation at high cell densities. | Excellent linearity over a broad range of cell numbers (typically up to 4-5 logs). | The ATP assay's luminescent signal is less prone to saturation and precipitation issues, providing a wider dynamic range crucial for accurately determining dose-response curves. |
| Sensitivity | Lower sensitivity. Requires a larger number of cells to generate a signal significantly above background. | High sensitivity. Capable of detecting as few as 10-15 cells, making it ideal for rare cell populations or primary cells.[6] | The enzymatic amplification of the luminescent signal in the ATP assay provides superior sensitivity, allowing for more precise measurements, especially at low cell densities. |
| Specificity | Prone to interference from compounds that can chemically reduce MTT or affect cellular redox potential. | Fewer known interferences. The specificity for ATP is high. | The MTT assay's reliance on cellular reductase activity makes it susceptible to artifacts from reducing compounds or agents that alter mitochondrial function without causing cell death. The ATP assay is a more direct measure of cellular energy and viability. |
| Precision (Repeatability) | Can exhibit higher variability due to the multi-step process, including formazan solubilization.[7] | Generally shows lower intra- and inter-assay variability due to its simpler, homogeneous "add-mix-measure" format. | The additional solubilization step in the MTT assay introduces a potential source of error and variability. The homogeneous nature of the ATP assay minimizes pipetting errors and improves reproducibility. |
| Accuracy | Can overestimate viability with compounds that interfere with cellular metabolism without causing death. | Considered a more accurate reflection of cell viability as ATP levels rapidly decline upon cell death. | Because ATP is a direct and transient marker of cell viability, its measurement is less likely to be confounded by adaptive metabolic changes that might not reflect true cytotoxicity. |
Experimental Protocol: Validation of Linearity for a Cytotoxicity Assay
This protocol outlines the steps to determine the linear range of a cell-based cytotoxicity assay, a critical component of its validation.
-
Cell Seeding: Prepare a serial dilution of a relevant cell line (e.g., a human cancer cell line) in a 96-well plate, ranging from a high density (e.g., 50,000 cells/well) to a very low density (e.g., 50 cells/well), including blank wells with media only.
-
Incubation: Culture the cells for a period that allows for attachment and stabilization (typically 24 hours).
-
Assay Execution: Perform the chosen assay (either MTT or ATP-based) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for ATP) using a plate reader.
-
Analysis: Plot the signal (absorbance or luminescence) against the number of cells seeded. Perform a linear regression analysis. The linear range is the concentration of cells where the R² value is ≥ 0.99.
Diagram: Cytotoxicity Assay Validation Workflow
Caption: Workflow for the validation of a cell-based cytotoxicity assay.
Part 2: Antioxidant Capacity Assay Validation
Should the benzoxazinone scaffold hint at antioxidant properties, a different set of assays is required. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.
-
DPPH Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to a colorless or pale yellow hydrazine is measured spectrophotometrically.[8] This assay assesses the capacity for both electron and hydrogen atom transfer.[9]
-
FRAP Assay: This assay evaluates the total antioxidant power by measuring the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its blue-colored ferrous (Fe²⁺) form.[8] This is a purely electron transfer-based mechanism.[10]
Using both assays is recommended for a comprehensive assessment, as they provide insights into different aspects of antioxidant action.[8]
Comparative Performance of Antioxidant Assays
| Parameter | DPPH Assay | FRAP Assay | Rationale and Causality |
| Mechanism | Mixed-mode (Hydrogen Atom Transfer & Single Electron Transfer). | Single Electron Transfer. | Using both provides a more complete profile of the antioxidant's mechanism of action. Some compounds may excel in one mechanism but not the other. |
| Specificity | Can be affected by compounds that absorb at the same wavelength (around 517 nm). | Less prone to color interference due to the specific blue product formed. | The FRAP assay's distinct color change at 593 nm generally leads to higher specificity. |
| pH Sensitivity | Performed at neutral pH. | Performed under acidic conditions (pH 3.6). | The acidic environment of the FRAP assay may not be representative of physiological conditions, whereas the DPPH assay is conducted at a more biologically relevant pH. |
| Quantification | Results are typically expressed as IC50 (concentration to scavenge 50% of DPPH) or Trolox Equivalent Antioxidant Capacity (TEAC).[10] | Results are expressed as Fe(II) equivalents. | The different units of measurement necessitate the use of a common standard, like Trolox, for cross-assay comparison. |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compound (2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution. Include a control with only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition).
Conclusion: A Foundation of Trustworthy Data
The validation of assay results is not a perfunctory exercise but the very bedrock of reliable and reproducible science. For a novel compound like 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, whose biological activities are yet to be fully characterized, a logical and comparative approach to assay selection and validation is paramount.
By understanding the underlying principles of different assays—be it the metabolic-based MTT versus the ATP-based viability assays, or the radical-scavenging DPPH versus the reducing-power-based FRAP—researchers can make informed decisions. This guide provides the framework to not only generate data but to build a foundation of trustworthy, validated results that can confidently drive a drug discovery program forward. The ultimate goal is a self-validating system of experimentation, where the causality behind every choice is understood, and the integrity of the data is beyond reproach.
References
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A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. Benchchem.
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A Comparative Guide to DPPH and FRAP Assays for the Cross-Validation of Xanthone Antioxidant Activity. Benchchem.
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Cell-based Assays. MD Biosciences.
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Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. N/A.
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
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Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI.
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Comparison of Antioxidant Activity Tests Using the DPPH, ABTS, and FRAP Methods on Ethanol Extracts of Cherry Leaves (Muntingia calabura L.) and Total Flavonoids. International Journal of Health Engineering and Technology.
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Synthesis of 2H-benzo[b][10][11]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed.
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A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry (RSC Publishing).
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2,2-Dimethyl-2H-benzo[b][10][11]oxazin-3(4H)-one AldrichCPR. Sigma-Aldrich.
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A Comparative Analysis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one and Established KCNQ Channel Modulators
In the landscape of neuropharmacology, the quest for novel therapeutics with refined mechanisms of action is perpetual. This guide provides a comparative analysis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, a synthetic intermediate with potential applications in the development of central nervous system (CNS) active compounds, against well-characterized inhibitors, specifically KCNQ potassium channel openers. While direct biological activity of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is not extensively documented in public literature, its utility as a precursor for anxiolytics and anticonvulsants suggests that its derivatives may target neuronal excitability pathways.[1] The benzoxazinone scaffold is present in compounds with a wide array of biological activities, including some that act as potassium channel openers.[2][3][4][5] This guide, therefore, explores the hypothetical premise of its action as a KCNQ channel modulator and draws comparisons with the established KCNQ openers, retigabine and flupirtine.
Introduction to KCNQ Channels and Their Role in Neuronal Excitability
Voltage-gated potassium channels of the KCNQ family (Kv7) play a critical role in regulating neuronal excitability.[6] The heteromeric KCNQ2/3 channels are the primary molecular correlate of the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[7][8] Consequently, openers of KCNQ2/3 channels are effective anticonvulsants. This guide will focus on comparing the structural and mechanistic attributes of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one with retigabine and flupirtine, two well-established KCNQ channel openers.
Comparative Analysis of KCNQ Channel Modulators
The following table summarizes the key characteristics of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (hypothesized activity), retigabine, and flupirtine.
| Feature | 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one | Retigabine (Ezogabine) | Flupirtine |
| Chemical Class | Benzoxazinone | Phenylenediamine | Aminopyridine |
| Primary Target | Hypothesized: KCNQ Channels | KCNQ2/3, KCNQ3/5 channels[8][9] | KCNQ (Kv7) channels[10][11] |
| Mechanism of Action | Putative KCNQ channel opener | Positive allosteric modulator; shifts the voltage-dependence of channel activation to more hyperpolarized potentials[7][9] | Selective neuronal potassium channel opener (SNEPCO)[12] |
| Reported Potency (EC50/IC50) | Not reported | EC50 for shifting voltage dependence of KCNQ2/3 activation: ~1.6-1.9 µM[8][9] | EC50 for Kv7 channel activation: ~5 µM[11] |
| Therapeutic Use | Synthetic intermediate for CNS drugs[1] | Anticonvulsant (discontinued)[6] | Analgesic, muscle relaxant (withdrawn in Europe due to hepatotoxicity)[6] |
| Key Structural Features | Benzoxazinone core with a nitro group | Phenylenediamine core with a carbamate moiety | Aminopyridine core |
Mechanistic Insights into KCNQ Channel Modulation
Retigabine and flupirtine, despite their structural differences, converge on a similar mechanism of action: they enhance the activity of KCNQ channels. Retigabine has been shown to cause a hyperpolarizing shift in the voltage-dependence of KCNQ2/3 channel activation, meaning the channels are more likely to be open at resting membrane potentials.[7][9] This increased potassium efflux hyperpolarizes the neuron, making it less excitable. Flupirtine also acts as a KCNQ channel opener, contributing to its analgesic and muscle relaxant properties.[10][11]
The potential for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one or its derivatives to act in a similar manner is intriguing. The benzoxazinone core offers a rigid scaffold from which various functional groups can be appended to optimize interaction with the channel protein. The presence of the electron-withdrawing nitro group could be a key feature for modification or interaction within a binding pocket.
Experimental Protocols for Assessing KCNQ Channel Activity
To empirically determine the activity of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one and compare it to other modulators, the following experimental workflows are recommended.
High-Throughput Screening using a Thallium Flux Assay
This assay provides a robust method for initial screening of compounds for their ability to modulate potassium channel activity. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and their influx can be detected by a Tl+-sensitive fluorescent dye.[13][14][15]
Workflow:
Caption: Workflow for a thallium flux-based high-throughput screen.
Detailed Protocol:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing human KCNQ2 and KCNQ3 subunits in appropriate culture conditions.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions, typically for 60-90 minutes at room temperature.[16][17]
-
Compound Addition: After washing the cells to remove extracellular dye, add the test compound (2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one), positive control (retigabine), and negative control (vehicle) to the respective wells.
-
Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Initiate the reading and, after establishing a baseline, inject a stimulus buffer containing thallium.
-
Data Analysis: Monitor the change in fluorescence over time. An increase in fluorescence indicates channel opening. The potency of the compound can be determined by generating a dose-response curve. The specificity of the response can be confirmed by co-incubation with a known KCNQ channel blocker like XE991.[18][19]
Electrophysiological Characterization using Patch-Clamp Technique
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel function with high temporal and voltage resolution.[20]
Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation: Use cells transiently or stably expressing KCNQ2/3 channels.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
-
Whole-Cell Configuration: Approach a single cell with a glass micropipette filled with an intracellular solution. Apply gentle suction to form a high-resistance seal (gigaseal) and then rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Hold the cell at a negative potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit KCNQ currents.
-
Compound Application: After recording stable baseline currents, perfuse the recording chamber with the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the currents in the presence of the compound. Analyze the data to determine the effect of the compound on current amplitude, voltage-dependence of activation (by constructing G-V curves), and activation/deactivation kinetics.[21] A leftward shift in the G-V curve is indicative of a KCNQ channel opener.[9]
Signaling Pathway and Logical Relationships
The activation of KCNQ2/3 channels by an opener leads to a series of events that ultimately reduce neuronal excitability.
Caption: Simplified signaling pathway of KCNQ channel activation.
Conclusion
While 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is primarily known as a synthetic intermediate, its structural relationship to other bioactive benzoxazinones warrants investigation into its potential as a KCNQ channel modulator. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate its activity and compare its performance against established KCNQ openers like retigabine and flupirtine. Such studies will not only elucidate the pharmacological profile of this specific compound but also contribute to the broader understanding of the structure-activity relationships of benzoxazinone-based KCNQ channel modulators, potentially paving the way for the development of novel therapeutics for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
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Main, M. J., Cryan, J. E., Dupere, J. R., Cox, B., Clare, J. J., & Burbidge, S. A. (2000). Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine. Molecular Pharmacology, 58(2), 253-262. [Link]
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Pabel, J., Sicinski, K., Witan, H., & Lechner, S. G. (2004). Retigabine stimulates human KCNQ2/Q3 channels in the presence of bupivacaine. Anesthesiology, 100(4), 863-870. [Link]
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Perricone, U., & et al. (2020). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Chemical Neuroscience, 11(15), 2349-2365. [Link]
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Ohtaka, H., & et al. (1998). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Bioorganic & Medicinal Chemistry Letters, 8(15), 1935-1940. [Link]
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Boehmer, C., & et al. (2003). Regulation of the voltage-gated K+ channels KCNQ2/3 and KCNQ3/5 by serum- and glucocorticoid-regulated kinase-1. The Journal of Biological Chemistry, 278(38), 36438-36444. [Link]
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Gökçe, M., & et al. (2009). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittel-Forschung, 59(1), 29-33. [Link]
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Wang, S. B., & et al. (2019). Design, Synthesis, and Evaluation of Anticonvulsant Activities of Benzoxazole Derivatives Containing the 1,2,4-triazolone Moiety. Molecules, 24(14), 2649. [Link]
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A Comparative Analysis for CNS Drug Discovery: 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one versus its Non-Nitro Analog
A Technical Guide for Researchers in Neuroscience and Drug Development
In the landscape of central nervous system (CNS) drug discovery, the benzoxazinone scaffold has emerged as a privileged structure, offering a versatile platform for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one and its corresponding non-nitro analog, 2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one . As a Senior Application Scientist, the aim is to dissect the potential pharmacological implications of the 7-nitro functional group, providing a scientifically grounded rationale for its inclusion in lead optimization programs targeting anxiolytic and anticonvulsant activities.
Introduction: The Benzoxazinone Core and the Significance of the 7-Nitro Moiety
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] More recently, their potential as CNS active agents has become a focal point of research, with specific analogs being investigated for their anxiolytic and anticonvulsant effects.[3][4] The subject of this guide, 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, is a key intermediate in the synthesis of such compounds.[4]
The strategic incorporation of a nitro group onto an aromatic ring is a common tactic in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. In the context of CNS-active drugs, a nitro group at the 7-position of a heterocyclic system is a well-established pharmacophore for enhancing potency, as seen in the benzodiazepine class of drugs where compounds like clonazepam and nitrazepam, both featuring a 7-nitro group, exhibit potent anticonvulsant and anxiolytic effects.[3][5] This precedent strongly suggests that the 7-nitro group in 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is not merely a synthetic handle but a critical determinant of its biological activity profile.
This guide will therefore explore the comparative profile of the nitrated compound against its non-nitrated counterpart to elucidate the specific contributions of the 7-nitro group to its potential as a CNS therapeutic.
Physicochemical Properties: A Comparative Overview
A comparative analysis of the fundamental physicochemical properties of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one and its non-nitro analog, 2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one, provides a preliminary basis for understanding their potential differences in biological activity and disposition. The introduction of the nitro group is expected to influence key parameters such as molecular weight, polarity, and hydrogen bonding potential.
| Property | 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one | 2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one |
| Molecular Formula | C₁₀H₁₀N₂O₄[4] | C₁₀H₁₁NO₂ |
| Molecular Weight | 222.20 g/mol [4] | 177.20 g/mol |
| Appearance | Solid | Solid |
| Boiling Point | 402.4±45.0°C at 760 mmHg[4] | Not available |
| Storage | Store in an inert gas at room temperature[4] | Not available |
The increased molecular weight and the presence of the polar nitro group in 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one are anticipated to affect its solubility, membrane permeability, and metabolic stability, all of which are critical factors in the development of CNS-penetrant drugs.
Putative Mechanism of Action: Modulation of GABAergic Neurotransmission
While the precise molecular targets of these specific benzoxazinone derivatives have not been definitively elucidated in publicly available literature, the structural similarities to other CNS depressants, and the known anxiolytic and anticonvulsant properties of related compounds, point towards a likely interaction with the GABAergic system. The leading hypothesis is that these compounds act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.
The 7-nitro group is postulated to play a key role in the binding of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one to a specific site on the GABA-A receptor complex, enhancing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in neuronal hyperpolarization and a dampening of excitatory signaling, which manifests as anxiolytic and anticonvulsant effects.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized superior CNS activity of the 7-nitro derivative, a series of well-established in-vivo behavioral assays are proposed. The following protocols are designed to provide a robust and reproducible framework for the comparative assessment of the anxiolytic and anticonvulsant properties of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one and 2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Anxiolytic Activity Assessment: The Elevated Plus-Maze (EPM) Test
The EPM test is a widely used and validated model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Experimental Workflow:
Step-by-Step Protocol:
-
Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water.
-
Experimental Groups: Animals are randomly assigned to the following groups (n=10 per group):
-
Vehicle Control (e.g., 0.9% saline with 5% DMSO)
-
Positive Control (e.g., Diazepam, 2 mg/kg, i.p.)
-
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (e.g., 10, 20, 40 mg/kg, i.p.)
-
2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one (e.g., 10, 20, 40 mg/kg, i.p.)
-
-
Compound Administration: Test compounds, vehicle, or positive control are administered intraperitoneally (i.p.) 30 minutes before the test.
-
EPM Apparatus: The EPM consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm), elevated 50 cm above the floor.
-
Test Procedure: Each mouse is placed on the central platform facing an open arm. The behavior of the mouse is recorded for 5 minutes using an overhead video camera.
-
Parameters Measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle control.
Anticonvulsant Activity Assessment: The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Tests
The MES and PTZ tests are standard preclinical models used to evaluate the efficacy of potential anticonvulsant drugs. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.
Experimental Workflow:
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping: As described for the EPM test.
-
Experimental Groups:
-
Vehicle Control
-
Positive Control (e.g., Phenytoin for MES, 25 mg/kg, i.p.; Diazepam for PTZ, 4 mg/kg, i.p.)
-
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (e.g., 25, 50, 100 mg/kg, i.p.)
-
2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one (e.g., 25, 50, 100 mg/kg, i.p.)
-
-
Compound Administration: Test compounds, vehicle, or positive control are administered i.p. 60 minutes before seizure induction.
-
Seizure Induction:
-
MES Test: A 60 Hz alternating current (50 mA for mice) is delivered for 0.2 seconds via corneal electrodes.
-
PTZ Test: Pentylenetetrazole (85 mg/kg for mice) is injected subcutaneously.
-
-
Observation and Scoring:
-
MES Test: The presence or absence of the tonic hind limb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
PTZ Test: The latency to the first myoclonic jerk and the onset of generalized clonic seizures are recorded over a 30-minute observation period. The number of animals exhibiting clonic seizures is also noted.
-
-
Data Analysis:
-
MES Test: The percentage of animals protected from tonic hind limb extension is calculated for each group.
-
PTZ Test: The mean latency to seizures is compared between groups using ANOVA. The percentage of animals protected from clonic seizures is also determined.
-
Expected Outcomes and Comparative Performance
Based on the established role of the 7-nitro group in enhancing the CNS activity of benzodiazepines and other heterocyclic compounds, a clear set of hypotheses can be formulated regarding the expected outcomes of the proposed comparative experiments.
Hypothesized Anxiolytic Activity (EPM Test):
| Compound | Expected % Time in Open Arms | Expected % Open Arm Entries |
| Vehicle Control | Baseline | Baseline |
| Diazepam (2 mg/kg) | Significant Increase | Significant Increase |
| 2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one | Minimal to Moderate Increase | Minimal to Moderate Increase |
| 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one | Dose-dependent, Significant Increase | Dose-dependent, Significant Increase |
It is anticipated that 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one will demonstrate a significantly more potent anxiolytic-like effect compared to its non-nitro analog, as evidenced by a greater increase in the exploration of the open arms of the elevated plus-maze.
Hypothesized Anticonvulsant Activity (MES and PTZ Tests):
| Compound | Expected Protection in MES Test (%) | Expected Effect in PTZ Test |
| Vehicle Control | 0% | No protection, baseline seizure latency |
| Phenytoin (25 mg/kg) | High protection | - |
| Diazepam (4 mg/kg) | - | Significant increase in seizure latency |
| 2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one | Low to moderate protection | Minimal increase in seizure latency |
| 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one | Dose-dependent, significant protection | Dose-dependent, significant increase in seizure latency |
The 7-nitro derivative is expected to exhibit superior anticonvulsant activity in both the MES and PTZ models, indicating a broad spectrum of anticonvulsant potential.
Conclusion and Future Directions
This comparative guide has outlined the scientific rationale for investigating 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one as a promising scaffold for the development of novel anxiolytic and anticonvulsant agents. The strategic inclusion of the 7-nitro group is hypothesized to be a key determinant of its enhanced CNS activity, a premise supported by extensive literature on related heterocyclic systems.
The provided experimental protocols offer a clear and robust framework for the head-to-head comparison of the nitro- and non-nitro-substituted benzoxazinone derivatives. The anticipated outcomes, if confirmed experimentally, would validate the critical role of the 7-nitro moiety and provide a strong impetus for further lead optimization of this compound class.
Future research should focus on elucidating the precise molecular interactions of these compounds with the GABA-A receptor subtypes to understand the structural basis of their activity and to guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. In-depth ADME-Tox studies will also be crucial to assess the drug-like properties and safety of these promising CNS drug candidates.
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A Senior Application Scientist's Guide to Alternatives for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one in CNS Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and scaffolds is a critical decision that dictates the trajectory of a research program. The compound 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a valuable intermediate, particularly in the synthesis of compounds targeting the central nervous system (CNS), such as anxiolytics and anticonvulsants.[1] Its benzoxazinone core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[2][3] The nitro group serves as a versatile chemical handle, often reduced to an amine to enable further structural elaboration.[1]
This guide provides an in-depth comparison of strategic alternatives to 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, offering a rationale for their consideration and supporting experimental context for their application in CNS-focused research.
The Rationale for Seeking Alternatives
While 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a useful building block, the quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative molecular frameworks. Key motivations for considering alternatives include:
-
Exploring Novel Chemical Space: Moving beyond a well-trodden scaffold can lead to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.
-
Modulating Physicochemical Properties: The inherent properties of the benzoxazinone core may not be optimal for all CNS targets. Alternative scaffolds can offer different solubility, lipophilicity, and metabolic stability profiles.
-
Bioisosteric Replacement: The concept of bioisosterism, the substitution of atoms or groups with similar physicochemical properties, is a powerful tool in medicinal chemistry.[4][5] Replacing the benzoxazinone ring with a bioisostere can maintain or improve biological activity while altering other properties like metabolism or toxicity.
-
Overcoming Synthetic Hurdles: In some synthetic routes, an alternative scaffold may be more readily accessible or amenable to desired chemical transformations.
Core Compound Profile: 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
| Property | Description |
| Scaffold | 1,4-Benzoxazin-3-one |
| Key Functional Groups | Nitro group (for derivatization), gem-dimethyl group (may influence conformation and metabolic stability) |
| Primary Application | Synthetic intermediate for CNS-active compounds (anxiolytics, anticonvulsants)[1] |
| Reactivity | The nitro group can be readily reduced to an amine, providing a nucleophilic site for further reactions. The lactam can be hydrolyzed or otherwise modified. |
Comparative Analysis of Alternative Scaffolds
This section details viable alternatives to the 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one scaffold, categorized by their structural relationship to the parent compound.
Bioisosteric Scaffolds
Bioisosteres of the benzoxazinone core are excellent starting points for identifying alternatives, as they are designed to retain key electronic and steric features necessary for biological activity.[6][7][8]
Caption: Relationship between Benzoxazinone and its alternatives.
-
2(3H)-Benzoxazolones and 2(3H)-Benzothiazolinones: These scaffolds are considered close bioisosteres of benzoxazinones.[6][7] They mimic the phenolic or catechol-like properties of the parent ring system and have been successfully employed in the development of a wide range of CNS-active agents, including anticonvulsants and antipsychotics.[6][7] The replacement of the oxygen atom in the ring with sulfur (in the case of benzothiazolinones) can significantly alter the electronic properties and metabolic stability of the resulting compounds.
-
Quinazolinones: These nitrogen-containing analogues of benzoxazinones are also a well-established class of CNS-active compounds.[9] The presence of an additional nitrogen atom in the heterocyclic ring can influence hydrogen bonding potential and overall polarity. Quinazolinone derivatives have shown promise as anticonvulsant agents, with some exhibiting activity in the maximal electroshock (MES) seizure model.[9]
| Scaffold | Key Features | Reported CNS Activities of Derivatives |
| 2(3H)-Benzoxazolone | Close bioisostere of benzoxazinone.[6][7] | Anticonvulsant, antipsychotic, neuroprotective.[6][7] |
| 2(3H)-Benzothiazolinone | Sulfur-containing bioisostere, potentially altered metabolic stability.[6][7] | Similar to benzoxazolones. |
| Quinazolinone | Nitrogen-containing analogue, altered H-bonding potential.[9] | Anticonvulsant, sedative.[9] |
Alternative Heterocyclic Scaffolds for CNS Activity
Expanding the search beyond direct bioisosteres, other heterocyclic systems have proven to be fertile ground for the discovery of novel anxiolytics and anticonvulsants.[10][11]
-
Benzothiazoles: The benzothiazole nucleus, consisting of a fused benzene and thiazole ring, is a key component of CNS-active drugs, including some with antidepressant properties.[12] Derivatives have been shown to interact with serotonin receptors (5-HT1A) and transporters (SERT), which are important targets for anxiolytics.[12]
-
Piperazines: The piperazine ring is a common feature in many CNS-active drugs, often acting as a linker between two aromatic systems.[12] Arylpiperazine derivatives have been extensively studied for their anxiolytic and antidepressant activities, frequently targeting serotonin and dopamine receptors.[13]
-
Isatin-based Scaffolds: Isatin and its derivatives are versatile building blocks for a variety of heterocyclic compounds with a broad range of biological activities, including anticonvulsant properties.[14] The pharmacophore of many antiepileptic drugs includes a hydrogen bond donor/acceptor moiety, an electron donor group, and a hydrophobic aromatic region, features that can be readily incorporated into isatin-based structures.[14]
Experimental Workflows: Synthesis and Evaluation
The following provides a generalized workflow for the synthesis and evaluation of novel CNS-active compounds, starting from a heterocyclic intermediate.
Caption: A generalized workflow for CNS drug discovery.
Representative Synthetic Protocol: Synthesis of a Benzoxazinone Derivative
This protocol is a generalized example of how a benzoxazinone intermediate can be synthesized. Similar principles apply to the synthesis of many of the alternative scaffolds discussed.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve anthranilic acid (1 equivalent) in a suitable solvent such as chloroform.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add a substituted benzoyl chloride (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the acylation step, a cyclizing agent can be added to facilitate the formation of the benzoxazinone ring.
-
Workup and Purification: After the reaction is complete, quench the reaction, extract the product, and purify by column chromatography or recrystallization.
This is a generalized protocol and specific conditions will vary depending on the starting materials and desired product.
Conclusion
While 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one remains a useful and relevant starting material for CNS drug discovery, a thorough exploration of the chemical landscape is essential for innovation. The alternatives presented here, from close bioisosteres like benzoxazolones to functionally related scaffolds such as quinazolinones and benzothiazoles, offer medicinal chemists a rich palette of molecular frameworks to explore. The choice of an alternative will depend on the specific goals of the research program, including the desired pharmacological profile, synthetic feasibility, and intellectual property considerations. By leveraging the principles of bioisosterism and exploring diverse heterocyclic systems, researchers can expand the possibilities for discovering the next generation of CNS therapeutics.
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A Comparative Guide to the Preclinical Cross-Validation of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one for Anxiolytic Activity
This guide provides a comprehensive framework for the preclinical cross-validation of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, a promising scaffold for the development of novel central nervous system (CNS) therapeutics. While this compound is recognized as a key intermediate in the synthesis of potential anxiolytic and anticonvulsant agents, a direct comparative analysis of its activity against established alternatives is not extensively documented in publicly available literature.[1] This guide, therefore, serves as a robust methodological blueprint for researchers and drug development professionals to objectively assess its performance.
We will delve into the rationale behind selecting appropriate comparator compounds, detail the essential in vitro and in vivo assays for a thorough evaluation, and provide the procedural specifics to ensure experimental rigor and reproducibility. The overarching goal is to equip researchers with a self-validating system to ascertain the therapeutic potential of this benzoxazinone derivative.
Introduction to 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one and the Rationale for Cross-Validation
2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. Its structure is noted for supporting derivatization to create potent bioactive molecules, with the nitro group offering a versatile handle for further chemical modifications.[1] The broader family of benzoxazinone derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[2][3][4][5] However, it is its potential as a CNS-active agent, particularly as an anxiolytic, that forms the focus of this guide.
Cross-validation against established drugs is a cornerstone of preclinical research. It provides essential context for a new compound's activity, potency, and potential side-effect profile. For a compound with putative anxiolytic properties, a rigorous comparison with both classic and contemporary anxiolytics is imperative.
Selection of Comparator Compounds
To effectively benchmark the activity of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, a multi-faceted approach to comparator selection is necessary. We propose the inclusion of agents with distinct mechanisms of action to provide a comprehensive pharmacological profile.
| Compound | Class | Mechanism of Action | Rationale for Inclusion |
| Diazepam | Benzodiazepine | Positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition.[6][7][8][9] | Gold-standard benzodiazepine anxiolytic; provides a benchmark for GABAergic activity and potential for sedation. |
| Buspirone | Azapirone (Non-benzodiazepine) | 5-HT1A receptor partial agonist; modulates serotonergic neurotransmission.[6][10] | Represents a non-GABAergic anxiolytic pathway, allowing for mechanistic differentiation. |
Proposed Mechanism of Action and Signaling Pathway
Given the structural similarities of some CNS-active compounds to GABA-A receptor modulators, a primary hypothesis for the anxiolytic activity of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is its potential interaction with the GABA-A receptor complex. Benzodiazepines, for instance, bind to a specific site on this receptor, enhancing the inhibitory effect of GABA and leading to neuronal hyperpolarization and reduced excitability.[7][8]
Caption: Hypothesized GABA-A receptor signaling pathway for anxiolytic agents.
Experimental Cross-Validation Workflow
A tiered approach, beginning with in vitro assays and progressing to in vivo behavioral models, is recommended for a comprehensive cross-validation.
Caption: Tiered experimental workflow for cross-validation.
In Vitro Assays
Objective: To determine if 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one binds to the GABA-A receptor and to quantify its binding affinity in comparison to Diazepam.
Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in a buffered sucrose solution (0.32 M sucrose, pH 7.4).[11]
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction.[11]
-
Wash the membranes multiple times in a Tris-HCl buffer (50 nM, pH 7.4) to remove endogenous GABA.[11]
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared brain membranes, a radioligand that binds to the benzodiazepine site (e.g., [³H]-Flumazenil), and varying concentrations of the test compound (2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one), Diazepam, or buffer.[12]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand (e.g., Clonazepam).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[11]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Generate competition curves and determine the IC50 (concentration that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) to quantify the binding affinity.
-
Objective: To assess the potential of the compound to cross the BBB, a prerequisite for CNS activity.
Protocol:
-
Model Setup:
-
Utilize a commercially available in vitro BBB model, such as one composed of human induced pluripotent stem cell-derived brain endothelial-like cells co-cultured with astrocytes and pericytes on a Transwell insert.[13][14]
-
Culture the cells to form a confluent monolayer with high transendothelial electrical resistance (TEER), indicative of tight junction formation.[13]
-
-
Permeability Assessment:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each compound.
-
Compare the Papp value of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one to known CNS-penetrant (e.g., Diazepam) and non-penetrant drugs.
-
Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes, which influences its half-life and bioavailability.
Protocol:
-
Incubation:
-
Incubate the test compound and comparators with human liver microsomes or cryopreserved hepatocytes, which contain key drug-metabolizing enzymes.[17][18][19]
-
Initiate the metabolic reaction by adding a cofactor such as NADPH.[20]
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[17]
-
-
Sample Analysis:
-
Quench the reaction in the collected aliquots with a solvent like acetonitrile.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[20]
-
-
Data Analysis:
In Vivo Behavioral Assays
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[22][23][24][25][26]
Protocol:
-
Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two arms enclosed by walls.[23][27][28]
-
Procedure:
-
Administer the test compound, comparators, or vehicle to different groups of mice or rats.
-
After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.[27]
-
Allow the animal to explore the maze for a 5-minute session.[27][28]
-
Record the session using a video camera for later analysis.[27][29]
-
-
Data Analysis:
Objective: To evaluate anxiety-like behavior based on the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.[25][30][31][32]
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[30][33]
-
Procedure:
-
Administer the test compound, comparators, or vehicle to different groups of mice.
-
Place the mouse in the illuminated part of the box.[30]
-
Allow the animal to move freely between the two compartments for a set period (e.g., 5-10 minutes).[30]
-
Record the animal's behavior using video tracking software.[34][35]
-
-
Data Analysis:
Data Interpretation and Comparative Analysis
The collective data from these assays will enable a robust, multi-parameter comparison of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one with Diazepam and Buspirone.
| Parameter | Assay | Interpretation of Favorable Outcome for Test Compound |
| Binding Affinity (Ki) | GABA-A Receptor Binding | A low Ki value suggests high affinity for the receptor, comparable to or better than Diazepam. |
| Permeability (Papp) | BBB Permeability | A Papp value indicative of good CNS penetration, similar to Diazepam. |
| Metabolic Stability (t½) | Metabolic Stability | A longer half-life suggests lower clearance and potentially better in vivo exposure. |
| Open Arm Time/Entries | Elevated Plus Maze | A significant increase in open arm exploration compared to vehicle, ideally with a better therapeutic window (less sedation) than Diazepam. |
| Time in Light Compartment | Light-Dark Box | A significant increase in time spent in the light compartment, indicating reduced anxiety. |
Conclusion
The lack of direct comparative data for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one necessitates a structured and validated approach to its preclinical evaluation. By employing the comprehensive workflow detailed in this guide, researchers can generate the critical data needed to objectively assess its anxiolytic potential relative to established therapeutic agents. This systematic cross-validation, encompassing in vitro mechanistic studies and in vivo behavioral paradigms, will provide the foundational evidence required to justify further development of this promising compound and its derivatives for the treatment of anxiety disorders.
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A Comparative Analysis of Benzoxazinone Derivatives: A Guide for Drug Discovery Professionals
Benzoxazinone derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of these derivatives, offering insights into their synthesis, biological performance, and mechanisms of action, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of benzoxazinone-based therapeutics.
The Benzoxazinone Scaffold: A Privileged Structure in Drug Discovery
The benzoxazinone core, a bicyclic heterocyclic system, possesses unique physicochemical properties that make it an attractive starting point for drug design.[5] Its rigid structure provides a defined orientation for substituent groups, while the presence of nitrogen and oxygen atoms allows for diverse chemical modifications to modulate biological activity and pharmacokinetic properties.[5][6] The two primary isomers, 1,3-benzoxazinones and 1,4-benzoxazinones, along with their various derivatives, have been extensively explored for their therapeutic potential.
The synthetic accessibility of the benzoxazinone nucleus is a key advantage. A common and efficient method involves the reaction of anthranilic acids with various acylating agents, such as acid chlorides or anhydrides.[7][8][9] This straightforward approach allows for the facile introduction of a wide range of substituents at the 2-position, enabling the generation of diverse chemical libraries for screening.
Representative Synthetic Scheme:
A typical synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is depicted below. This method involves the acylation of anthranilic acid followed by cyclization.
Caption: General synthesis of 2-substituted benzoxazinone derivatives.
Comparative Biological Activities of Benzoxazinone Derivatives
The true potential of benzoxazinone derivatives lies in their broad and potent biological activities. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data from various studies.
Anticancer Activity
Benzoxazinone derivatives have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines.[2][10][11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.[10][11]
Several studies have highlighted the ability of these compounds to target key molecules in cancer progression. For instance, certain derivatives have been shown to induce apoptosis through the activation of caspases and modulation of the p53 tumor suppressor protein.[10][11] Others function by inhibiting topoisomerase II, an enzyme essential for DNA replication, or by downregulating cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest.[10] Furthermore, some derivatives have been found to target the c-Myc G-quadruplex structure, leading to the downregulation of the c-Myc oncogene.[13]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Benzoxazinone Derivatives
| Derivative | Liver (HepG2) | Breast (MCF-7) | Colon (HCT-29) | Cervical (HeLa) | Non-small-cell lung (A549) | Reference |
| Derivative 7 | < 10 | < 10 | < 10 | - | - | [10] |
| Derivative 15 | < 10 | < 10 | < 10 | - | - | [10] |
| Compound 3a | - | - | - | 28.53% viability | - | [12] |
| Compound 1 | - | - | - | Proliferation Inhibition | Proliferation Inhibition | [13] |
| Doxorubicin | - | - | - | 19.98% viability | - | [12] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
The induction of apoptosis is a key mechanism for the anticancer activity of many benzoxazinone derivatives. The following diagram illustrates a simplified pathway involving the activation of p53 and caspases.
Caption: Simplified apoptotic pathway induced by benzoxazinone derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and benzoxazinone derivatives have shown promise as potent anti-inflammatory agents.[9][14][15][16][17] Their mechanisms often involve the modulation of key inflammatory mediators and signaling pathways.
One notable mechanism is the activation of the Nrf2-HO-1 signaling pathway.[14] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Certain benzoxazinone derivatives have been shown to prevent the degradation of Nrf2 by Keap1, leading to its accumulation and subsequent activation of downstream targets like heme oxygenase-1 (HO-1).[14] This results in a reduction of reactive oxygen species (ROS) and the inhibition of pro-inflammatory enzymes like iNOS and COX-2, as well as a decrease in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[14]
Table 2: Comparative Anti-inflammatory Activity of Selected Benzoxazinone Derivatives
| Derivative | Target/Assay | Activity | Reference |
| Compound 3d | Rat Paw Edema | 62.61% inhibition | [9][15] |
| Compound e2 | LPS-induced NO production in BV-2 cells | Significant reduction | [14] |
| Compound e16 | LPS-induced NO production in BV-2 cells | Significant reduction | [14] |
| Compound e20 | LPS-induced NO production in BV-2 cells | Significant reduction | [14] |
| Compound 3g | IL-6 inhibition | IC50 = 5.09 ± 0.88 µM | [18] |
The activation of the Nrf2-HO-1 pathway is a key anti-inflammatory mechanism of some benzoxazinone derivatives.
Caption: Nrf2-HO-1 anti-inflammatory pathway modulation.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazinone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[19][20][21][22][23] The 1,4-benzoxazin-3-one backbone, in particular, has been identified as a valuable scaffold for designing new antimicrobial compounds.[21]
Structure-activity relationship (SAR) studies have indicated that the lipophilicity and the nature of substituents on the aromatic ring play a crucial role in their antimicrobial efficacy.[20] For instance, the introduction of a thiosemicarbazone scaffold has been shown to enhance the antimicrobial properties of benzoxazinone derivatives.[22]
Table 3: Comparative Antimicrobial Activity (Zone of Inhibition in mm or MIC in µg/mL) of Selected Benzoxazinone Derivatives
| Derivative | E. coli | S. aureus | B. subtilis | C. albicans | Reference |
| Compound 4e | 22 mm | 20 mm | 18 mm | - | [19] |
| Compound 4a | 20 mm | - | - | - | [19] |
| Compound 5b4 | Potent Activity | Potent Activity | Potent Activity | Potent Activity | [22] |
| Synthetic Derivatives | MIC ≥ 16 | MIC ≥ 16 | - | MIC ≥ 6.25 | [21] |
| Ampicillin | - | - | - | - | [22] |
Note: Direct comparison of zone of inhibition and MIC values should be done with caution. "-" indicates data not available.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are representative methodologies for evaluating the biological activities of benzoxazinone derivatives.
Cell Viability Assay (MTT Assay) for Anticancer Activity
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay (Griess Assay) for Anti-inflammatory Activity
Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) in a 96-well plate. Pre-treat the cells with different concentrations of benzoxazinone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the benzoxazinone derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the significant therapeutic potential of benzoxazinone derivatives across multiple disease areas. Their synthetic tractability, coupled with their diverse and potent biological activities, makes them a highly attractive scaffold for further drug development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: To optimize potency, selectivity, and pharmacokinetic profiles.[7][24][25][26]
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways to identify novel mechanisms and potential biomarkers.
-
In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical settings.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel benzoxazinone-based therapeutics to address unmet medical needs.
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A Researcher's Guide to Control Experiments for 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
This guide provides a comprehensive framework for designing and executing robust control experiments for the pharmacological evaluation of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. Benzoxazinones are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The specific molecule, 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, is recognized as a key intermediate in the synthesis of agents active on the central nervous system (CNS), such as anxiolytics and anticonvulsants.[3]
Our focus extends beyond standard bioactivity validation to address the rigorous controls required if this molecule is being investigated as a novel photoswitchable therapeutic agent. The field of photopharmacology, which uses light to control drug activity with high spatiotemporal precision, offers immense therapeutic potential but demands meticulous experimental design to eliminate artifacts and ensure scientific validity.[4][5][6][7] This guide is structured to provide researchers, scientists, and drug development professionals with the expertise to generate trustworthy, self-validating data.
Section 1: The Foundation - Essential Controls for Bioactivity Assessment
Before exploring any stimulus-responsive properties, it is imperative to establish the baseline biological activity and specificity of the compound. These foundational controls ensure that any observed effect is genuinely due to the molecule's interaction with its biological target and not an artifact of the experimental conditions.
Negative Controls: Establishing the Baseline
Negative controls are designed to confirm that no change is observed when none is expected, thereby ruling out false positives.[8]
-
Vehicle Control: Most small molecules, including our topic compound, are solubilized in a solvent like dimethyl sulfoxide (DMSO) before being added to aqueous biological media. The vehicle control consists of treating the biological system with the highest concentration of the solvent used in the experiment. This is crucial because solvents like DMSO can have independent biological effects.
-
"Dark" Control (Baseline Activity): In the context of photopharmacology, the "dark" control is fundamental. The compound is administered to the biological system and kept in the complete absence of activating light. This experiment establishes the inherent, baseline activity (or lack thereof) of the compound. This baseline is the reference against which any light-induced changes are measured.
Positive Controls: Validating the Assay
A positive control uses a known substance or condition that is expected to produce a positive result, thereby confirming that the experimental setup is working correctly.[8][9]
-
Known Active Compound: For any given assay, a well-characterized compound with a known mechanism of action and potency should be run in parallel. For instance, if investigating the anxiolytic potential of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one on GABA-A receptors, a known modulator like Diazepam would serve as an appropriate positive control. This validates that the assay can detect the expected biological response.
The Structural Control: The Inactive Analog
A crucial, yet often overlooked, control is the use of a structurally similar but biologically inactive analog. This control helps to confirm that the observed biological effect is due to the specific pharmacophore of the test compound and not some general, non-specific property of its chemical scaffold.
For 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, a suitable inactive analog would be the corresponding compound lacking the 7-nitro group: 2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one . The nitro group is a strong electron-withdrawing group and is often critical for the biological activity of many compound classes. Its removal would likely render the molecule inactive in the same assay, and testing this hypothesis strengthens the claim that the nitro group is part of the essential pharmacophore.
Section 2: The Frontier - Advanced Controls for Validating Photopharmacology
If 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is being investigated for photoswitchable activity, a more sophisticated layer of controls is required to prove that light is indeed modulating the drug's function in a specific and intended manner.
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A Comprehensive Guide to Establishing the Selectivity Profile of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is a cornerstone of preclinical development. This guide provides a strategic and experimentally-grounded framework for characterizing the selectivity profile of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. While this compound is noted as a key intermediate in the synthesis of CNS-active agents, anxiolytics, anticonvulsants, and potential anticancer agents, its intrinsic biological targets and off-target interactions remain to be fully elucidated[1][2][3]. This guide, therefore, outlines a comprehensive, tiered approach to systematically uncover its selectivity profile, transforming it from a chemical intermediate into a well-characterized pharmacological tool or therapeutic lead.
The core philosophy of this guide is to employ a series of progressively focused experimental strategies. We will begin with broad, unbiased screening to identify potential targets and then move to more specific, hypothesis-driven assays to confirm and quantify these interactions. This approach is designed to maximize the information obtained while efficiently utilizing resources.
Part 1: Initial Target Landscape Assessment
The first crucial step is to gain a broad, unbiased view of the potential protein targets of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one. This is particularly important given the limited publicly available data on its direct biological activity. We will employ chemoproteomic approaches that allow for the simultaneous assessment of interactions with thousands of endogenous proteins.
Unbiased Target Identification with Kinobeads
Protein kinases are a large family of enzymes that are common targets for small molecule drugs and often implicated in off-target effects[4][5][6]. The Kinobeads technology is a powerful chemical proteomics tool for profiling kinase inhibitors[7][8][9][10]. It utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with our compound of interest, we can identify which kinases it binds to by observing their reduced affinity to the Kinobeads matrix in a dose-dependent manner.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Kinobeads-based target identification workflow.
Experimental Protocol: Kinobeads Pulldown Assay
-
Cell Culture and Lysis: Culture a relevant human cell line (e.g., K-562, MV-4-11 for broad kinome expression) to a sufficient density. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.1, 1, 10, 100 µM) and a DMSO vehicle control for 1 hour at 4°C.
-
Kinobeads Enrichment: Add the Kinobeads slurry to each lysate sample and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.
-
Washing and Elution: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Sample Preparation for Mass Spectrometry: Elute the bound proteins and prepare them for mass spectrometry analysis through in-solution or on-bead tryptic digestion.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the resulting peptides by quantitative mass spectrometry. Proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the vehicle control are identified as potential binding partners.
Cellular Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for confirming direct target engagement within the complex environment of an intact cell[11][12][13][14]. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding. This allows for the validation of hits from in vitro screens in a more physiologically relevant setting.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the test compound at a fixed concentration or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein of interest using Western blotting or other specific protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Part 2: Broad Selectivity Profiling Against Key Target Families
Once potential primary targets are identified, or if the initial screens are inconclusive, a broad selectivity screen against well-established panels of targets is essential. This step helps to identify both on-target and off-target activities and provides a comprehensive overview of the compound's pharmacological profile.
Kinase Panel Screening
Building on the initial Kinobeads screen, a more quantitative assessment of the compound's activity against a large panel of recombinant kinases is recommended[4][5][6][15][16]. Several commercial services offer screening against hundreds of kinases, providing IC50 values that allow for a detailed comparison of potency and selectivity.
Table 1: Hypothetical Kinase Selectivity Profile of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
| Kinase Target | IC50 (nM) | Kinase Family |
| CDK2/CycA | 50 | CMGC |
| GSK3β | 85 | CMGC |
| ROCK1 | 1,200 | AGC |
| PKA | >10,000 | AGC |
| EGFR | >10,000 | TK |
| SRC | 8,500 | TK |
| ... (and so on for a large panel) | ... | ... |
This data allows for the calculation of a selectivity score and provides a visual representation of the compound's kinome profile, often depicted as a "kinome tree."
Safety Pharmacology Profiling
To proactively identify potential liabilities, screening against a panel of targets known to be associated with adverse drug reactions is a critical step in preclinical safety assessment[17][18][19][20][21]. These panels typically include a diverse range of receptors, ion channels, transporters, and enzymes.
Table 2: Example Safety Pharmacology Panel Results
| Target | Assay Type | % Inhibition at 10 µM | Potential Adverse Effect |
| hERG | Electrophysiology | 8% | QT Prolongation |
| 5-HT2B Receptor | Binding | 65% | Valvular Heart Disease |
| Dopamine Transporter | Binding | 15% | CNS Effects |
| Muscarinic M1 Receptor | Binding | 5% | Anticholinergic Effects |
| ... (and so on for the panel) | ... | ... | ... |
Significant activity (>50% inhibition at 10 µM) in these assays would warrant further investigation and could be a potential red flag for continued development.
Part 3: In-depth Characterization of Key Interactions
The final stage of selectivity profiling involves a deeper dive into the most significant on-target and off-target interactions identified in the broader screens. This includes confirming the mechanism of action and assessing the functional consequences of these interactions.
hERG Channel Activity
Given its critical role in cardiac repolarization and the potential for life-threatening arrhythmias, any interaction with the hERG potassium channel must be thoroughly investigated[22][23][24][25][26]. A detailed electrophysiological study using patch-clamp techniques is the gold standard for characterizing hERG channel inhibition.
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply a range of concentrations of the test compound to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes can lead to significant drug-drug interactions[27][28][29]. Assessing the inhibitory potential of the compound against the major drug-metabolizing CYP isoforms is a regulatory requirement and crucial for predicting its clinical safety profile.
Experimental Protocol: CYP Inhibition Assay
-
Enzyme Source: Use human liver microsomes or recombinant CYP enzymes.
-
Incubation: Incubate the enzyme source with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of a range of concentrations of the test compound.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.
-
IC50 Determination: Calculate the percent inhibition of metabolite formation at each compound concentration and determine the IC50 value.
Table 3: Hypothetical CYP450 Inhibition Profile
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP3A4 | 15 |
Conclusion
Establishing the selectivity profile of a compound like 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a multi-faceted process that requires a systematic and tiered approach. By combining unbiased, broad-based screening with detailed, hypothesis-driven follow-up studies, researchers can build a comprehensive understanding of a compound's on- and off-target activities. This knowledge is paramount for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents. The experimental framework outlined in this guide provides a robust starting point for any researcher seeking to thoroughly characterize the selectivity of a novel small molecule.
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A Comparative Benchmarking Guide for Novel Photolabile Protecting Groups: Evaluating 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one Against Established Caged Glutamate Standards
For researchers, scientists, and drug development professionals at the forefront of neuroscience and pharmacology, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups, or "caged compounds," offer an unparalleled ability to release neurotransmitters like glutamate with a pulse of light, enabling the interrogation of neural circuits with high fidelity.[1][2][3][4] This guide provides a comprehensive framework for benchmarking a novel candidate, 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, against established standards in the field: MNI-caged-L-glutamate, NPEC-caged-L-glutamate, and RuBi-Glutamate.
While 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is recognized as a key intermediate in the synthesis of central nervous system (CNS) active compounds[5][6], its potential as a photolabile protecting group remains unexplored. This guide will, therefore, serve as a roadmap for its evaluation, detailing the requisite experimental protocols and performance metrics for a rigorous comparison.
The Landscape of Caged Glutamate Compounds: An Overview
The utility of a caged compound in neuroscience is defined by a specific set of photochemical and biological properties.[1][7] An ideal caged glutamate should exhibit:
-
High Photorelease Efficiency: A high quantum yield and two-photon action cross-section are crucial for efficient uncaging with minimal light exposure, thereby reducing potential phototoxicity.[7][8][9]
-
Rapid Release Kinetics: The release of the neurotransmitter must be faster than the biological process under investigation, such as the opening of ionotropic glutamate receptors.[7]
-
Biological Inertness: The caged compound and its photolysis byproducts should not interact with biological targets, ensuring that any observed effect is solely due to the released neurotransmitter.[7][10][11]
-
Wavelength Compatibility: The excitation wavelength should be in a range that minimizes tissue damage and is compatible with other fluorescent probes used in the experiment.[10][11][12]
-
Solubility and Stability: The compound must be soluble and stable in aqueous physiological solutions.[10][11]
This guide will focus on comparing our novel compound, provisionally termed "DMNB-caged-glutamate," against three widely used standards that represent different classes of photolabile protecting groups.
The Contenders: A Profile of Standard Caged Glutamates
A direct comparison necessitates a thorough understanding of the established players.
| Compound | Photochemical Class | Key Advantages | Known Limitations |
| MNI-caged-L-glutamate | Nitroindolinyl | High quantum yield (0.065-0.085)[10][11]; suitable for two-photon uncaging (0.06 GM at 730 nm)[10][11]; rapid release.[7] | Antagonist at GABA-A receptors at concentrations used for two-photon uncaging.[7][13] |
| NPEC-caged-L-glutamate | Nitrophenylethyl | Resistant to hydrolysis[4][14]; efficient for near-UV photolysis.[4][14] | Slower photolysis rate compared to MNI-caged compounds.[4] |
| RuBi-Glutamate | Ruthenium-bipyridine-trimethylphosphine | Excitable by visible and two-photon light[15][16][17][18][19]; high quantum efficiency allows for use at lower concentrations, reducing off-target effects.[15][16][17][18][19] | Larger molecular weight; potential for heavy metal toxicity in certain applications. |
Experimental Benchmarking Workflow: A Step-by-Step Guide
To objectively evaluate "DMNB-caged-glutamate," a series of photochemical and electrophysiological experiments must be conducted in parallel with the aforementioned standards.
Caption: Experimental workflow for benchmarking a novel caged compound.
Part 1: Photochemical Characterization
The initial phase focuses on the fundamental photochemical properties of the caged compounds.
Protocol 1: Quantum Yield Determination
-
Objective: To measure the efficiency of photorelease upon one-photon excitation.
-
Methodology:
-
Prepare solutions of known concentration for each caged compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Irradiate the solutions with a calibrated light source at their respective λmax for a defined period.
-
Measure the absorbance again to determine the amount of photoreleased glutamate.
-
Calculate the quantum yield (Φ) using the formula: Φ = (moles of product formed) / (moles of photons absorbed).
-
Compare the quantum yield of DMNB-caged-glutamate with those of MNI-, NPEC-, and RuBi-glutamate.
-
Protocol 2: Two-Photon Action Cross-Section Measurement
-
Objective: To determine the efficiency of two-photon uncaging, a critical parameter for high-resolution spatial mapping in tissue.[8]
-
Methodology:
-
Utilize a two-photon microscopy setup.
-
Fill microcuvettes with solutions of each caged compound.
-
Excite the sample with a femtosecond-pulsed laser at various wavelengths (e.g., 700-1000 nm).
-
Monitor the photorelease of glutamate, for instance, through the change in fluorescence of a co-released fluorescent byproduct or by subsequent analytical methods.
-
Calculate the two-photon action cross-section (δu) by measuring the uncaging rate as a function of laser power and wavelength.[8]
-
Benchmark the δu of DMNB-caged-glutamate against the known values for the standard compounds.
-
Part 2: Biological and Electrophysiological Validation
This phase assesses the performance of the caged compounds in a biologically relevant context.
Caption: Workflow for electrophysiological validation of caged compounds.
Protocol 3: Whole-Cell Patch-Clamp Recording and Uncaging Efficacy
-
Objective: To measure and compare the physiological response elicited by the photorelease of glutamate from each caged compound.
-
Methodology:
-
Prepare acute brain slices (e.g., hippocampal or cortical) or neuronal cultures.
-
Perform whole-cell patch-clamp recordings from individual neurons.[20][21]
-
Bath-apply each caged compound at a standardized concentration.
-
Use a focused light source (e.g., UV laser for one-photon or a Ti:Sapphire laser for two-photon excitation) to uncage glutamate at specific locations, such as dendritic spines.[15][16]
-
Record the resulting excitatory postsynaptic currents (EPSCs).[22]
-
Compare the amplitude, rise time, and decay kinetics of the EPSCs generated by each caged compound.
-
Self-Validation: Ensure the recorded currents are mediated by glutamate receptors by applying specific antagonists like CNQX (for AMPA receptors) and APV (for NMDA receptors) and observing the blockade of the light-evoked response.[22]
-
Protocol 4: Assessment of Biological Inertness
-
Objective: To determine if the caged compounds or their byproducts have any off-target pharmacological effects.
-
Methodology:
-
In a neuron under whole-cell patch-clamp, record baseline synaptic activity (spontaneous EPSCs and IPSCs) before and after bath application of each caged compound (without photolysis).
-
Analyze any changes in the frequency, amplitude, or kinetics of spontaneous synaptic events. A significant change would indicate biological activity of the caged compound itself.[16]
-
For example, MNI-glutamate is known to block GABA-A receptors, which would be observable as a decrease in spontaneous inhibitory postsynaptic currents (IPSCs).[7][13]
-
Expected Performance Metrics and Comparative Analysis
The data from the proposed experiments should be compiled and compared to provide a clear benchmark of DMNB-caged-glutamate.
Table 1: Photochemical Performance Metrics
| Parameter | DMNB-caged-glutamate | MNI-caged-L-glutamate | NPEC-caged-L-glutamate | RuBi-Glutamate |
| λmax (nm) | To be determined | ~336 | ~347 | ~450 |
| Quantum Yield (Φ) | To be determined | 0.065 - 0.085[10][11] | ~0.63 | High |
| Two-Photon Action Cross-Section (δu) at optimal λ (GM) | To be determined | 0.06 at 730 nm[10][11] | Low | High |
| Solubility in PBS (mM) | To be determined | >50 | High | ~20 |
| Hydrolytic Stability | To be determined | High[10][11] | High[4][14] | High |
Table 2: Electrophysiological Performance Metrics
| Parameter | DMNB-caged-glutamate | MNI-caged-L-glutamate | NPEC-caged-L-glutamate | RuBi-Glutamate |
| Uncaging-Evoked EPSC Amplitude (pA) at standardized light power | To be determined | Reference value | Reference value | Reference value |
| EPSC Rise Time (10-90%) (ms) | To be determined | Reference value | Reference value | Reference value |
| Effect on Spontaneous IPSC Frequency | To be determined | Decrease[7][13] | Minimal | Minimal[15][16] |
| Required Concentration for Effective Two-Photon Uncaging (mM) | To be determined | 2.5 - 10 | N/A | 0.3 - 1 |
Conclusion and Future Outlook
This guide outlines a rigorous, self-validating framework for the comprehensive benchmarking of the novel compound, 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, as a potential photolabile protecting group for glutamate. By systematically evaluating its photochemical and electrophysiological properties against well-established standards, researchers can make an informed decision about its suitability for applications in neuroscience and drug development.
The ideal outcome would be a caged compound that combines the high two-photon efficiency and rapid release of MNI-caged-glutamate with the biological inertness and visible light compatibility of RuBi-Glutamate. The structured approach presented here provides the necessary tools to determine if "DMNB-caged-glutamate" can meet these demanding criteria and become a valuable addition to the optogenetics and chemical biology toolkit.
References
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Cabrera, R., et al. (2021). Direct Measurement of Two-Photon Action Cross Section. Analytical Chemistry. [Link]
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Martin, G. E., & Jegla, T. (2018). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. PubMed. [Link]
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Fino, E., et al. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits. [Link]
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Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. PMC - NIH. [Link]
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Martin, G. E., & Jegla, T. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
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Zito, K. Lab. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. [Link]
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Kramer, R. H., et al. (2009). New photochemical tools for controlling neuronal activity. PMC - PubMed Central. [Link]
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Hess, G. P. (1993). Caged compounds: tools for illuminating neuronal responses and connections. PubMed. [Link]
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Canepari, M., et al. (2017). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience. [Link]
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Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. PMC - NIH. [Link]
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Lee, S. Y., & Lee, K. (2012). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. PMC - NIH. [Link]
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A Researcher's Comprehensive Guide to Confirming the On-Target Effects of Novel Bioactive Compounds: A Case Study with 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its therapeutic potential is both exhilarating and fraught with challenges. A critical milestone in this journey is the unambiguous confirmation of the compound's on-target effects. This guide provides an in-depth, objective comparison of modern experimental strategies to confirm that a compound, in this case, the novel (hypothetical) bioactive agent 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (hereafter referred to as "Cmpd-X"), directly interacts with its intended molecular target and elicits a specific, desired biological response.
While Cmpd-X has been noted as a chemical intermediate in the synthesis of central nervous system (CNS) active compounds, for the purpose of this guide, we will treat it as a hypothetical novel compound emerging from a phenotypic screen where it demonstrated potent neuroprotective activity. The primary challenge, therefore, is to identify its direct molecular target and validate that its neuroprotective effects are a direct consequence of this engagement.
Distinguishing between on-target and off-target effects is paramount for the successful development of a therapeutic agent. On-target effects are the desired pharmacological responses resulting from the interaction of a drug with its intended biological target.[1][2] Conversely, off-target effects arise from the drug binding to unintended molecules, which can lead to unforeseen side effects and toxicity.[3][4][5] A rigorous validation of on-target activity is therefore not merely an academic exercise but a crucial step in de-risking a drug discovery program.
This guide will navigate through a multi-pronged approach, combining direct biophysical assays with functional cellular assays to build a compelling case for the on-target activity of Cmpd-X. We will delve into the "why" behind experimental choices, providing not just protocols, but the scientific rationale that underpins them.
I. Direct Target Engagement: Is the Compound Binding to the Hypothesized Target?
The first and most fundamental question is whether Cmpd-X physically interacts with its putative target protein within the complex environment of a living cell. Several powerful techniques can address this question, each with its own set of advantages and limitations.
A. Cellular Thermal Shift Assay (CETSA): A Gold Standard for In-Cell Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses drug-target interaction in a cellular context.[6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein; a protein is more resistant to heat-induced denaturation when it is bound to a ligand.[9][10]
Causality Behind Experimental Choice: CETSA is an invaluable first-line assay because it is label-free, meaning it doesn't require any modification of the compound or the target protein, which could otherwise alter their interaction.[9] It provides direct evidence of target engagement within intact cells, making it highly physiologically relevant.[11][12]
Experimental Workflow:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Treatment: Plate cells of interest (e.g., a neuronal cell line) and grow to 80-90% confluency. Treat the cells with varying concentrations of Cmpd-X or a vehicle control for a predetermined time.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated fraction (containing denatured protein).
-
Analysis: Carefully collect the supernatant and analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
Data Interpretation: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of Cmpd-X, indicating stabilization upon binding.
B. Biotin Pull-Down Assay: Isolating the Target
To provide orthogonal evidence of a direct interaction, a biotin pull-down assay can be employed. This method involves chemically modifying Cmpd-X with a biotin tag, allowing for the capture of its binding partners.
Causality Behind Experimental Choice: While requiring modification of the compound, this affinity-based approach can not only confirm a predicted interaction but also help in identifying unknown targets if the initial hypothesis is incorrect.[13][14]
Experimental Workflow:
Caption: Workflow of a Biotin Pull-Down Assay.
Detailed Protocol for Biotin Pull-Down Assay:
-
Probe Synthesis: Synthesize a derivative of Cmpd-X with a biotin tag, preferably via a linker that minimizes steric hindrance.
-
Cell Lysis: Prepare a whole-cell lysate from the relevant cell line.
-
Incubation: Incubate the cell lysate with the biotinylated Cmpd-X or a biotin-only control.
-
Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and its binding partners.[15][16][17]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and identify them using mass spectrometry for target discovery or Western blotting for validation of a hypothesized target.
Data Interpretation: The presence of the target protein in the eluate from the biotinylated Cmpd-X sample, but not in the control, confirms a direct interaction.
Comparison of Direct Target Engagement Methods:
| Method | Principle | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[9][10] | Label-free, performed in intact cells, highly physiological.[11] | Requires a specific antibody for the target, some interactions may not lead to thermal stabilization.[11] |
| Biotin Pull-Down | Affinity capture of the target protein using a biotinylated compound.[14] | Can be used for target identification, provides strong evidence of direct binding.[13] | Requires chemical modification of the compound which may alter its activity, potential for non-specific binding.[18] |
II. Downstream Pathway Analysis: Does Target Engagement Lead to the Expected Functional Outcome?
Confirming direct binding is a crucial first step, but it is equally important to demonstrate that this engagement translates into the desired biological effect. This is achieved by assessing the modulation of the signaling pathway downstream of the target.
A. Luciferase Reporter Assay: Quantifying Pathway Activation
Luciferase reporter assays are a versatile tool for measuring the activity of specific signaling pathways.[19][20][21] These assays utilize a reporter gene (luciferase) under the control of a promoter that is responsive to a key transcription factor in the pathway of interest.[22][23]
Causality Behind Experimental Choice: This assay provides a quantitative readout of pathway modulation, allowing for the determination of dose-response relationships and the compound's potency (EC50). It directly links target engagement to a functional cellular response.
Experimental Workflow:
Caption: Workflow of a Luciferase Reporter Assay.
Detailed Protocol for Luciferase Reporter Assay:
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing response elements for the transcription factor of interest and a Renilla luciferase plasmid as a control for transfection efficiency and cell viability.
-
Compound Treatment: After allowing for plasmid expression, treat the cells with a range of concentrations of Cmpd-X.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the compound concentration to generate a dose-response curve and determine the EC50 value.
Data Interpretation: A dose-dependent change in luciferase activity in the presence of Cmpd-X indicates that the compound is modulating the target pathway.
III. The Importance of a Negative Control
Conclusion
Confirming the on-target effects of a novel bioactive compound like 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one is a multifaceted process that requires a combination of rigorous experimental approaches. By integrating direct target engagement assays like CETSA and biotin pull-downs with functional assessments such as luciferase reporter assays, researchers can build a compelling and self-validating body of evidence. This multi-pronged strategy not only elucidates the compound's mechanism of action but also provides the necessary confidence to advance a promising molecule through the drug discovery pipeline. The principles and protocols outlined in this guide offer a robust framework for the target validation of any novel small molecule, paving the way for the development of next-generation therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 85160-83-4). As a nitroaromatic compound, this substance requires careful handling not only during its use in research and development but also through its entire lifecycle to final disposition. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain environmental compliance, reflecting the best practices in chemical waste management.
Section 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is fundamental to its safe handling and disposal. While the toxicological properties of this specific compound have not been thoroughly investigated, the nitroaromatic class of compounds is known for potential toxicity and environmental persistence.[1][3][4] Therefore, a cautious approach is mandatory.
The primary hazards are associated with its potential for respiratory irritation and the general risks of nitro-containing organic molecules, which can be harmful if swallowed or come into contact with skin.[1][3][5] During combustion, it can release toxic gases, including nitrogen oxides (NOx) and carbon dioxide.[1]
Table 1: Hazard Summary and Essential Protective Measures
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | The toxicological properties are not fully known; however, related nitroaromatic compounds can be harmful if swallowed.[3][5] May cause respiratory irritation.[1] | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a standard lab coat are mandatory. |
| Skin Contact | May cause skin irritation or allergic reactions upon prolonged contact.[3][5] | Wear compatible chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] |
| Inhalation | Avoid dust formation, as inhalation may lead to respiratory irritation.[1] | Handle in a well-ventilated area or a chemical fume hood. For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator.[1] |
| Flammability | Classified as a combustible solid.[6] | Store away from ignition sources. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fire suppression.[1] |
| Environmental | Nitroaromatic compounds can be environmental pollutants.[4] Do not let the product enter drains or waterways.[1] | All waste must be collected for proper disposal; drain disposal is strictly prohibited.[7] |
Section 2: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation and containment at the point of generation are the most critical steps in ensuring a safe disposal pathway. Never mix this waste stream with incompatible materials.
Protocol for Waste Collection:
-
Select a Compatible Waste Container:
-
Use a dedicated, sealable, and chemically compatible container. High-density polyethylene (HDPE) or the original product container are suitable choices.
-
Ensure the container is in good condition, free from leaks or external contamination.[8]
-
-
Accumulate Waste:
-
Collect waste 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, including any contaminated materials like pipette tips, weighing paper, or gloves, directly into the designated waste container.
-
Causality: Direct collection minimizes the risk of cross-contamination and fugitive emissions in the lab.
-
-
Label the Container Immediately:
-
Maintain Proper Storage:
-
Keep the waste container sealed at all times, except when adding waste.[7][8] This prevents the release of vapors and protects the contents from environmental factors.
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
Segregate this waste from incompatible materials, particularly strong acids, bases, and reducing agents.
-
Section 3: Disposal Workflow and Methodology
The required method for the final disposition of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is high-temperature incineration.[1] This process ensures the complete destruction of the organic molecule, preventing its release into the environment. This must be carried out by a licensed professional waste disposal service.
Disposal Decision Workflow
The following diagram illustrates the logical flow from waste generation to its final, compliant disposal.
Caption: Disposal workflow for 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Step-by-Step Disposal Protocol:
-
Cease Accumulation: Once the waste container is full (approximately 90% capacity to prevent overfilling) or when the project is complete, seal the container securely.
-
Finalize Labeling: Ensure the hazardous waste label is complete, including the accumulation start and end dates.
-
Contact Waste Management Authority:
-
Await Pickup: Do not move the waste from the SAA. Trained EHS personnel or a licensed hazardous waste contractor will collect the container.
-
Documentation: Retain any documentation or manifests provided by EHS or the disposal vendor for your records, as required by institutional and regulatory policies.
Section 4: Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don Appropriate PPE: Before addressing the spill, put on all required PPE, including a respirator if significant dust is present.
-
Contain the Spill:
-
Decontaminate: Clean the spill area with soap and water. Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) in the hazardous waste container.
-
Seek Medical Attention:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is conducted safely, responsibly, and in full compliance with safety regulations.
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Capot Chemical. (2025). MSDS of 2,2-Dimethyl-7-nitro-2H-benzo[e][1][5]oxazin-4(3H)-one. Available at:
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Personal protective equipment for handling 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Comprehensive Safety and Handling Guide: 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
This document provides essential, immediate safety and logistical information for the handling and disposal of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 85160-83-4). As a key intermediate in the synthesis of pharmaceutical agents, particularly for central nervous system (CNS) active compounds, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This guide is structured to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and associated safety protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one was not available at the time of this writing. The following guidance is based on the chemical structure, data from structurally similar nitro-containing aromatic and heterocyclic compounds, and established best practices in laboratory safety. It is imperative to consult the product-specific SDS upon receipt and to conduct a thorough risk assessment for your specific experimental conditions.
Hazard Analysis and Risk Assessment
2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic compound containing a nitro functional group.[1] While toxicological properties for this specific molecule are not extensively documented, the presence of the aromatic nitro group suggests potential hazards.[3] Aromatic nitro compounds are often associated with skin, eye, and respiratory irritation.[4] Furthermore, many nitrogen-containing heterocyclic compounds are biologically active, necessitating careful handling to avoid inadvertent exposure.[5][6]
Key Potential Hazards:
-
Dermal Contact: Potential for skin irritation or allergic reaction. Some nitro compounds can be absorbed through the skin.
-
Ocular Contact: Risk of serious eye irritation.
-
Inhalation: Inhalation of fine dust particles may cause respiratory tract irritation.
-
Ingestion: Assumed to be harmful if swallowed, a common precaution for laboratory chemicals.[7][8]
Given these potential hazards, a multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a "hierarchy of controls" principle, where engineering controls (e.g., fume hoods) are the first line of defense, followed by administrative controls and, finally, PPE.
Core PPE Requirements
The following table outlines the minimum PPE required for handling 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Rationale: To protect against splashes of solutions or airborne particles. Standard safety glasses are insufficient. A face shield should be worn over safety goggles when there is a significant risk of splashing.[4][9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Rationale: Nitrile gloves offer good protection against a wide range of chemicals for short-term use.[9] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged handling, consider consulting a glove manufacturer's chemical resistance guide. |
| Body Protection | Flame-Resistant Laboratory Coat | Rationale: A fully buttoned, flame-resistant lab coat protects the skin and personal clothing from contamination.[4][9] |
| Respiratory Protection | NIOSH-Approved Respirator | Rationale: To be used when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization. The type of respirator (e.g., N95 dust mask or a half-mask respirator with appropriate cartridges) should be determined by a formal risk assessment.[4][10] |
| Foot Protection | Closed-Toed Shoes | Rationale: To protect the feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[11] |
Step-by-Step Donning and Doffing Procedure
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Remove the lab coat by folding it inward to contain any contamination and store it in a designated area or dispose of it if it's a single-use coat.
-
Eye and Face Protection: Remove eye and face protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[7]
Operational and Disposal Plans
Engineering Controls and Safe Handling
-
Ventilation: All weighing and handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Housekeeping: Avoid the formation of dust.[12] Clean up any spills promptly, as outlined in the spill management protocol.
Spill Management Protocol
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or wipe up the material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[2] All cleaning materials should be disposed of as hazardous waste.[13]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Isolate the area and prevent entry.
-
Waste Disposal
All waste containing 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, weighing papers, and pipette tips), must be treated as hazardous waste.[2]
Disposal Workflow:
-
Segregation: Collect all hazardous waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.[2]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area away from sources of ignition and incompatible materials.[2]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[2]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Target Compound.
Conclusion
The safe handling of 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is achievable through a combination of engineering controls, diligent work practices, and the consistent use of appropriate personal protective equipment. By understanding the potential hazards associated with its chemical structure and adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one | 945969-04-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. biosynth.com [biosynth.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. capotchem.com [capotchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
